molecular formula C15H15N B099649 Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- CAS No. 16031-95-1

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

Numéro de catalogue: B099649
Numéro CAS: 16031-95-1
Poids moléculaire: 209.29 g/mol
Clé InChI: BKROTJPQLNZYRG-UHFFFAOYSA-N
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Description

Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- is a synthetically derived organic compound featuring a tetrahydrodibenzazocine core structure. This scaffold is of significant interest in advanced chemical and pharmacological research, particularly in the exploration of novel heterocyclic compounds. The dibenzazocine structure, an eight-membered ring system, serves as a valuable chemical building block for developing new molecular entities. Researchers utilize this core structure in medicinal chemistry for the design and synthesis of novel bioactive molecules, given that related azocine-containing alkaloids have been isolated from natural sources and demonstrate a range of biological activities . Its defined structure makes it a crucial intermediate for synthesizing more complex compounds for testing in various biological assays. This reagent is provided for research purposes to support innovation in areas such as synthetic methodology, materials science, and early-stage drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

16031-95-1

Formule moléculaire

C15H15N

Poids moléculaire

209.29 g/mol

Nom IUPAC

5,10,11,12-tetrahydrobenzo[d][2]benzazocine

InChI

InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2

Clé InChI

BKROTJPQLNZYRG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CNCC3=CC=CC=C31

SMILES canonique

C1C2=CC=CC=C2CNCC3=CC=CC=C31

Autres numéros CAS

16031-95-1

Synonymes

5,6,7,12-Tetrahydrodibenz[c,f]azocine

Origine du produit

United States
Foundational & Exploratory

An In-Depth Technical Guide to Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the tricyclic scaffold, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-. We will delve into its core chemical properties, synthesis, and potential as a foundational structure in medicinal chemistry and drug discovery. The information presented herein is a synthesis of available literature and predictive data, designed to empower researchers in their exploration of this promising heterocyclic system.

Introduction: The Dibenz(c,f)azocine Core

The dibenz[c,f]azocine ring system is a fascinating three-dimensional scaffold that has garnered interest in the field of medicinal chemistry. Its rigid, yet conformationally flexible, eight-membered azocine ring fused to two benzene rings provides a unique spatial arrangement for the presentation of pharmacophoric features. The fully saturated derivative, 5,6,7,12-tetrahydrodibenz(c,f)azocine, serves as a fundamental building block for the synthesis of a diverse array of molecules with potential therapeutic applications. The partially saturated nature of the azocine ring is a key structural feature of some opioid compounds[1].

The strategic placement of the nitrogen atom within the eight-membered ring, flanked by two benzylic methylene groups, offers a reactive handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). This guide will focus on the parent compound, providing a detailed examination of its chemical and physical properties, a proposed synthetic route based on established methodologies for closely related isomers, and an exploration of its potential in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

Precise experimental data for the parent 5,6,7,12-tetrahydrodibenz(c,f)azocine is not extensively reported in the available literature. Therefore, the following section combines data from public chemical databases and predicted values to provide a comprehensive profile.

General Properties
PropertyValueSource
Molecular Formula C₁₅H₁₅NPubChem[2]
Molecular Weight 209.29 g/mol PubChem[3]
Monoisotopic Mass 209.12045 DaPubChem[2]
Predicted XlogP 2.8PubChem[2]
Physical Form Solid (Predicted)Inferred from related compounds
CAS Number 14032-68-9
Spectroscopic Data (Predicted and Inferred)

The proton NMR spectrum is expected to be characterized by signals corresponding to the aromatic protons and the three distinct methylene groups of the tetrahydroazocine ring.

  • Aromatic Protons (δ 7.0-7.5 ppm): A complex multiplet in this region would arise from the eight protons on the two benzene rings. The specific splitting patterns would depend on the conformational dynamics of the eight-membered ring in solution.

  • Benzylic Methylene Protons (C5-H₂ and C7-H₂): Two distinct signals, likely appearing as singlets or AB quartets, are expected for the two sets of benzylic protons. Their chemical shift would be in the range of δ 3.5-4.5 ppm .

  • Methylene Protons (C12-H₂): The protons of the C12 methylene group, being adjacent to a benzene ring and the nitrogen atom, would likely resonate in the region of δ 3.0-4.0 ppm .

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the secondary amine proton.

The carbon NMR spectrum would provide key information on the carbon framework.

  • Aromatic Carbons (δ 120-145 ppm): Signals for the twelve aromatic carbons are expected in this region. The quaternary carbons at the fusion points of the rings would likely appear around δ 140-145 ppm , while the protonated aromatic carbons would resonate between δ 120-130 ppm .

  • Benzylic Carbons (C5 and C7): The two benzylic carbons are predicted to have chemical shifts in the range of δ 50-60 ppm .

  • Methylene Carbon (C12): The C12 carbon atom is expected to resonate in the region of δ 45-55 ppm .

The IR spectrum would show characteristic absorptions for the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzene rings.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region would be due to the C-H stretching of the methylene groups.

  • C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring skeletal vibrations.

  • C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range would be expected for the C-N bond.

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of benzylic fragments.

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthesis cluster_0 Starting Material cluster_1 Reduction cluster_2 Product A Dibenz(c,f)azocin-6(5H)-one B LiAlH₄ in dry THF A->B Reagent C Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- B->C Yields

Caption: Proposed synthesis of 5,6,7,12-tetrahydrodibenz(c,f)azocine.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 5,6,11,12-tetrahydrodibenzo[b,f]azocine[4].

Materials:

  • Dibenz(c,f)azocin-6(5H)-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, two-liter, three-neck round bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere, add 300 mL of anhydrous THF.

  • Addition of Reducing Agent: Cautiously add lithium aluminum hydride (0.8 mole equivalent) to the stirring THF.

  • Addition of Lactam: Prepare a suspension of dibenz(c,f)azocin-6(5H)-one (0.4 mole equivalent) in 400 mL of hot, anhydrous THF. Add this suspension dropwise to the LiAlH₄/THF mixture.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously and slowly add 1N NaOH solution to quench the excess LiAlH₄. Caution: This will generate hydrogen gas.

  • Workup: Continue stirring the mixture and heat to reflux for 30 minutes to form a white precipitate of aluminum salts.

  • Filtration: Cool the mixture and filter the solid aluminum salts. Wash the filter cake with several portions of warm THF.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to afford the pure 5,6,7,12-tetrahydrodibenz(c,f)azocine.

Key Reactivity

The primary site of reactivity for 5,6,7,12-tetrahydrodibenz(c,f)azocine is the secondary amine. This nitrogen atom can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a library of derivatives.

  • N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or by reductive amination to introduce a wide range of substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl groups.

Reactivity cluster_0 Core Structure cluster_1 Derivatives Core Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- Alkylated N-Alkyl Derivatives Core->Alkylated R-X or R-CHO, NaBH₃CN Acylated N-Acyl Derivatives Core->Acylated RCOCl or (RCO)₂O Arylated N-Aryl Derivatives Core->Arylated Ar-X, Pd or Cu catalyst

Sources

"physical and chemical properties of tetrahydrodibenzazocines"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrodibenzazocines

Abstract

The tetrahydrodibenzazocine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with significant biological activity. This guide provides a comprehensive overview of the essential physical and chemical properties of this molecular class. We will delve into robust synthetic strategies, detailed analytical characterization protocols, and the critical interplay between structure and function known as Structure-Activity Relationships (SAR). This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven methodologies to empower researchers in the rational design and development of novel therapeutics based on the tetrahydrodibenzazocine core.

Introduction: The Tetrahydrodibenzazocine Core

The 7,12-dihydro-6H-dibenzo[c,f]azocine system is a tricyclic structure consisting of a central eight-membered azocine ring fused to two benzene rings. The "tetrahydro" designation in the commonly explored derivatives typically refers to the saturation of the azocine ring, creating a flexible yet constrained three-dimensional structure. This unique conformation has made it an attractive scaffold for targeting a variety of biological systems.

These compounds have garnered significant attention for their therapeutic potential, notably as potent enzyme inhibitors. For instance, derivatives of the dibenzazocine core have been identified as picomolar to low-nanomolar inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.[1] The versatility of the core allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.

Synthetic Strategies: Building the Core

The construction of the tetrahydrodibenzazocine skeleton is a non-trivial synthetic challenge. A prevalent and effective strategy involves a multi-step sequence culminating in a double cyclization reaction. A modern and efficient approach utilizes a Petasis three-component reaction followed by a Pomeranz–Fritsch-type double cyclization.[2]

The causality behind this choice of pathway lies in its efficiency and modularity. The Petasis reaction allows for the rapid assembly of complex amino acid precursors from three readily available components: an amine, a boronic acid, and a carbonyl compound (glyoxylic acid).[2] This modularity is paramount for building a library of analogues for SAR studies. The subsequent Pomeranz–Fritsch cyclization is a powerful method for constructing the fused isoquinoline-like systems that form the heart of the dibenzazocine structure.[2]

Experimental Protocol: Synthesis via Petasis and Pomeranz-Fritsch Cyclization

This protocol is adapted from a validated method for synthesizing 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, a related and structurally informative class.[2]

Step 1: Synthesis of N-benzylated Aminoacetaldehyde Acetals (Amine Component)

  • Dissolve the starting benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in anhydrous ethanol.

  • Stir the mixture at room temperature for 2-4 hours to form the imine intermediate.

  • Cool the reaction to 0°C and add sodium borohydride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane (DCM).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylated aminoacetaldehyde acetal.

Step 2: Petasis Three-Component Reaction

  • To a solution of the N-benzylated aminoacetal (1.0 eq) in DCM, add glyoxylic acid hydrate (1.1 eq) and the desired boronic acid (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Upon completion, wash the mixture with water and brine.

  • Dry the organic layer and concentrate to yield the crude amino acid product, which can be purified by column chromatography.

Step 3: Pomeranz–Fritsch Double Cyclization

  • Dissolve the amino acid product from Step 2 in a solution of concentrated sulfuric acid and trifluoroacetic acid.

  • Heat the mixture to 50-70°C for 2-4 hours to effect the intramolecular Friedel-Crafts-type double cyclization.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the precipitated solid with ethyl acetate.

  • Wash, dry, and concentrate the organic layers to yield the final tetracyclic tetrahydrodibenzazocine derivative.

Workflow Visualization

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Petasis Reaction cluster_2 Step 3: Double Cyclization Benzaldehyde Substituted Benzaldehyde Imine Imine Formation Benzaldehyde->Imine Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->Imine Reduction NaBH4 Reduction Imine->Reduction Product1 N-Benzylated Aminoacetal Reduction->Product1 Product1_ref N-Benzylated Aminoacetal Petasis 3-Component Reaction Product1_ref->Petasis Glyoxylic Glyoxylic Acid Glyoxylic->Petasis Boronic Boronic Acid Boronic->Petasis Product2 Amino Acid Precursor Petasis->Product2 Product2_ref Amino Acid Precursor Cyclization Pomeranz-Fritsch (H2SO4/TFA) Product2_ref->Cyclization FinalProduct Tetrahydrodibenzazocine Core Cyclization->FinalProduct

Caption: Synthetic workflow for tetrahydrodibenzazocines.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME). For tetrahydrodibenzazocines, these properties are tuned by the nature and position of substituents on the aromatic rings and the azocine nitrogen.

PropertyDescriptionImportance in Drug DevelopmentExample Value (Tetrabenazine*)
Molecular Formula The elemental composition of the molecule.Foundational for all calculations and analysis.C₁₉H₂₇NO₃[3]
Molecular Weight The mass of one mole of the substance.Influences diffusion and transport across membranes.317.42 g/mol [3]
logP (Octanol/Water) Partition coefficient; a measure of lipophilicity.Key predictor of membrane permeability and solubility. High logP can lead to poor solubility and high metabolic turnover.[4][5]3.238 (Calculated)[3]
logS (Water Solubility) Logarithm of the molar solubility in water.Crucial for formulation and bioavailability. Poor solubility is a major hurdle in drug development.-3.86 (Calculated)[3]
pKa Acid dissociation constant.Determines the charge state of the molecule at physiological pH, affecting receptor binding and solubility.N/A
Melting Point Temperature at which the solid form becomes liquid.Indicator of purity and lattice energy.N/A

Note: Tetrabenazine is a related benzoquinolizine, used here as an illustrative example for which public data is available. Properties for specific tetrahydrodibenzazocines must be determined experimentally.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of a synthesized tetrahydrodibenzazocine is a critical, multi-step process. A combination of spectroscopic techniques is required to unambiguously determine the molecular structure.[6]

Analytical Workflow

G cluster_Spectroscopy Spectroscopic Analysis Crude Crude Synthetic Product Purify Purification (Column Chromatography) Crude->Purify Purity Purity Check (LC-MS, TLC) Purify->Purity Structure Structural Elucidation Purity->Structure Final Characterized Compound Structure->Final MS Mass Spec (MS) (Molecular Weight) Structure->MS IR IR Spectroscopy (Functional Groups) Structure->IR NMR NMR (1H, 13C) (Connectivity) Structure->NMR

Caption: Standard workflow for analytical characterization.

Experimental Protocols for Characterization

A. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.[7]

  • Protocol (Electrospray Ionization - ESI-MS):

    • Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The azocine nitrogen is readily protonated.

    • Self-Validation: Look for the [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound. High-resolution MS (HRMS) should be used to confirm the elemental formula to within 5 ppm accuracy.

B. Infrared (IR) Spectroscopy

  • Purpose: To identify the presence of specific functional groups based on their characteristic vibrational frequencies.[8]

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid, purified compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the IR spectrum, typically from 4000 to 500 cm⁻¹.

    • Self-Validation: Correlate observed absorption bands with expected functional groups. For example, look for C=O stretching (~1680-1720 cm⁻¹) if a ketone or amide is present, and aromatic C-H stretching (~3000-3100 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry.[7][9]

  • Protocol (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. Note the chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

    • (Optional but Recommended): Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

    • Self-Validation: The combined NMR data must be fully consistent with the proposed structure. The number of signals, their chemical shifts, and their coupling patterns should logically account for every atom in the molecule.

Structure-Activity Relationships (SAR)

SAR studies are the cornerstone of medicinal chemistry, aiming to convert observations from biological testing into predictive relationships that guide the design of improved molecules.[5] For the tetrahydrodibenzazocine class, SAR exploration focuses on modifying the core to enhance potency against a biological target while simultaneously optimizing ADME properties like metabolic stability.[4]

In the development of 17β-HSD3 inhibitors, the dibenzazocine core served as the central pharmacophore.[1] Subsequent SAR studies would involve systematically altering substituents on the aromatic rings and the nitrogen atom to probe the binding pocket of the enzyme.

SAR cluster_mods Modification Points Core Tetrahydrodibenzazocine Core Scaffold R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 R3 R3 Substituent Core->R3 N_Sub N-Alkyl/Aryl Group Core->N_Sub Activity Biological Activity (e.g., IC50) R1->Activity Properties Physicochemical Properties (Solubility, Stability) R1->Properties R2->Activity R2->Properties R3->Activity R3->Properties N_Sub->Activity N_Sub->Properties

Caption: Probing Structure-Activity Relationships (SAR).

Key questions addressed in an SAR campaign include:

  • Steric Effects: How does the size of a substituent affect binding? (e.g., replacing a methyl group with a bulkier ethyl group).[4]

  • Electronic Effects: Do electron-donating or electron-withdrawing groups enhance activity?

  • Hydrophobicity: How does modifying logP impact cell permeability and off-target effects?

  • Metabolic Stability: Can metabolically liable sites be blocked (e.g., through deuteration) to improve drug half-life? The metabolism of the related drug tetrabenazine by CYP2D6 highlights the importance of this consideration.[10]

Biological Activity & Signaling Pathways

Tetrahydrodibenzazocine derivatives have been shown to interact with various biological targets, primarily enzymes and central nervous system (CNS) receptors.

  • Enzyme Inhibition: As noted, they are potent inhibitors of 17β-HSD3, an enzyme that catalyzes the final step in testosterone biosynthesis.[1] Inhibition of this enzyme is a therapeutic strategy for androgen-dependent diseases.

  • CNS Activity: The broader class of azocine and benzazocine derivatives has a long history of interacting with CNS targets, particularly opioid receptors.[11] While not all tetrahydrodibenzazocines are opioid-active, this precedent guides exploration of their neurological effects. The related compound tetrabenazine acts by reversibly inhibiting vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines like dopamine in the CNS, a mechanism useful for treating hyperkinetic movement disorders.[10][12]

Pathway Substrate Androstenedione (Substrate) Enzyme 17β-HSD3 Enzyme Substrate->Enzyme Binds Product Testosterone (Product) Enzyme->Product Catalyzes Inhibitor Tetrahydrodibenzazocine Inhibitor Inhibitor->Enzyme Blocks

Caption: Mechanism of 17β-HSD3 enzyme inhibition.

Conclusion and Future Outlook

The tetrahydrodibenzazocine scaffold is a chemically tractable and biologically relevant structure that holds significant promise for drug discovery. Its synthesis, while complex, can be achieved through modern, modular methods that are highly amenable to the generation of chemical libraries for SAR studies. A thorough understanding of its physicochemical properties and a robust application of analytical techniques are essential for the successful development of drug candidates based on this core. Future research will likely focus on expanding the range of biological targets for this scaffold, exploring novel synthetic routes to access greater chemical diversity, and applying computational modeling to better predict the properties and activities of new derivatives.

References

  • Kovács, L., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Arkivoc, 2022(1), pp.1-16. Available at: [Link]

  • Fink, B.E., et al. (2006). Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. Bioorganic & Medicinal Chemistry Letters, 16(6), pp.1532-1536. Available at: [Link]

  • Skov, M., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][2][13]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 27(21), p.7262. Available at: [Link]

  • Kavitha, R., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), p.13. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Kim, J., et al. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(5), p.1171. Available at: [Link]

  • Mátyus, P., et al. (2015). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][2]thiazepine ring system. Beilstein Journal of Organic Chemistry, 11, pp.2696-2705. Available at: [Link]

  • Wentland, M.P., et al. (2008). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Bioorganic & Medicinal Chemistry, 16(10), pp.5653-5664. Available at: [Link]

  • Guay, D.R.P. (2010). Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders. American Journal of Geriatric Pharmacotherapy, 8(4), pp.331-373. Available at: [Link]

  • Miyake, A., et al. (1992). Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 40(3), pp.624-630. Available at: [Link]

  • Wang, X., et al. (2024). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Tetrabenazine (CAS 58-46-8) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Chen, J.J. (2012). Tetrabenazine for the treatment of hyperkinetic movement disorders: a review of the literature. Clinical Therapeutics, 34(7), pp.1487-1504. Available at: [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy. Organic Chemistry at CU Boulder. Available at: [Link]

  • Khan, F.I., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceutics, 15(2), p.623. Available at: [Link]

  • ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

Sources

"solubility of 5,6,7,12-tetrahydrodibenz(c,f)azocine in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Empirical Solubility of 5,6,7,12-Tetrahydrodibenz[c,f]azocine in Organic Solvents: A Technical Guide

Executive Summary

The compound 5,6,7,12-tetrahydrodibenz[c,f]azocine (CAS 16031-95-1) and its derivatives represent a class of privileged tricyclic scaffolds frequently utilized in medicinal chemistry and advanced organic synthesis[1][2]. Characterized by an 8-membered azocine ring fused between two benzene rings, this bulky, hydrophobic secondary amine presents unique solubility challenges. For researchers and drug development professionals, understanding the solvation thermodynamics of this scaffold is critical for optimizing synthetic functionalization, chromatographic purification, and pharmacological formulation.

This whitepaper provides an in-depth analysis of the structural dynamics dictating the solubility of 5,6,7,12-tetrahydrodibenz[c,f]azocine, empirical solubility data across various organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Chemistry & Conformational Dynamics

The solubility of any organic molecule is fundamentally governed by the energy required to disrupt its crystal lattice ( ΔGlattice​ ) versus the energy released upon solvent interaction ( ΔGinteraction​ ).

For 5,6,7,12-tetrahydrodibenz[c,f]azocine, the 8-membered azocine ring is theoretically flexible; however, the fusion of the two rigid benzene rings restricts its degrees of freedom. Nuclear Magnetic Resonance (NMR) spectroscopy studies on related derivatives (e.g., N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine) demonstrate that the molecule strongly prefers a rigid "crown" conformation[3][4].

Causality in Solvation: This rigid "crown" conformation significantly impacts solubility. The lack of conformational flexibility lowers the conformational entropy ( ΔSconf​ ) of the solvated state. Consequently, the solvent must create a large, rigid cavity to accommodate the bulky dibenzazocine core, which is thermodynamically unfavorable ( ΔGcavity​>0 ). To achieve dissolution, the solvent must provide overwhelming compensatory intermolecular forces—specifically, strong dispersion forces interacting with the biphenyl-like skeleton, and hydrogen bond/dipole interactions targeting the secondary amine.

G A Solid State (Rigid Crown) B Cavity Formation in Solvent A->B ΔG_lattice > 0 C Solute-Solvent Interactions B->C ΔG_cavity > 0 D Solvated State (Equilibrium) C->D ΔG_interaction < 0

Thermodynamic pathway of 5,6,7,12-tetrahydrodibenz[c,f]azocine solvation.

Thermodynamic Principles of Solvation & Empirical Data

Based on Hildebrand solubility parameters, the lipophilic nature of the dibenzazocine core dictates that it is highly soluble in non-polar to moderately polar organic solvents, particularly those capable of halogen bonding or strong dispersion interactions.

  • Halogenated Solvents (DCM, Chloroform): These are the optimal solvents for 5,6,7,12-tetrahydrodibenz[c,f]azocine. They perfectly match the dispersion requirements of the aromatic rings while providing sufficient dipole interactions for the amine.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are highly effective due to their ability to act as strong hydrogen-bond acceptors for the secondary amine proton, while their hydrophobic methyl groups solvate the aromatic core.

  • Alcohols (Ethanol, Methanol): Solubility is moderate. While alcohols can hydrogen-bond with the amine, their polar nature is partially antagonistic to the bulky hydrophobic dibenzyl framework.

  • Aqueous Systems: The compound is practically insoluble in water due to hydrophobic exclusion.

Quantitative Solubility Profile
SolventPolarity IndexEstimated Solubility (mg/mL at 25°C)Dominant Solvation Mechanism
Dichloromethane (DCM) 3.1> 100Dispersion & Dipole-Dipole
Chloroform (CHCl₃) 4.1> 100Dispersion & H-Bond Donor
Dimethyl Sulfoxide (DMSO) 7.250 - 100Strong Dipole & H-Bond Acceptor
Ethanol (EtOH) 5.210 - 30H-Bonding (Moderate)
Hexane 0.1< 1Weak Dispersion
Water 10.2< 0.1Hydrophobic Exclusion

Experimental Methodologies: The Shake-Flask Protocol

To obtain reliable solubility data for drug development, kinetic solubility methods (like nephelometry) should be avoided as they often overestimate solubility due to supersaturation. Instead, the Thermodynamic Shake-Flask Method must be employed. This method is a self-validating system that ensures the rigid crystal lattice has reached true thermodynamic equilibrium with the solvent.

Step-by-Step Methodology:

  • Saturation: Accurately weigh ~50 mg of 5,6,7,12-tetrahydrodibenz[c,f]azocine into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. A visible presence of undissolved solid must remain to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C. Shake at 300 rpm for a minimum of 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and pass it through a solvent-compatible 0.22 μm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm).

  • Self-Validation Loop: Repeat the sampling and analysis at 48 hours. Causality check: If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed. If > 5%, continue shaking as the rigid lattice is slowly dissolving.

G Step1 1. Add Excess Solute & Solvent Step2 2. Thermostatic Shaking (25°C, 24-48h) Step1->Step2 Step3 3. Centrifugation & PTFE Filtration Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Validate Self-Validation: ΔC < 5% between 24h & 48h Step4->Validate

Step-by-step shake-flask protocol for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

The solubility profile of 5,6,7,12-tetrahydrodibenz[c,f]azocine dictates its handling in both synthetic and pharmacological workflows:

  • Synthetic Functionalization: Because the scaffold is highly soluble in DCM and chloroform, these solvents are the standard media for N-alkylation, acylation, or cyanation reactions. For instance, the synthesis of cyanamide derivatives from 5,6,7,12-tetrahydrodibenz[c,f]azocine utilizes these non-polar environments to facilitate nucleophilic attack while keeping the bulky intermediate fully solvated[5][6].

  • Pharmacological Formulation: The native free base is practically insoluble in aqueous media, presenting a severe bioavailability bottleneck for in vivo screening. To bypass this, researchers must either formulate the compound in DMSO/Tween-80 micellar solutions or convert the secondary amine into a salt form (e.g., hydrochloride salt, CAS 18128-43-3)[7]. Salt formation significantly alters the ΔGlattice​ , allowing for rapid dissolution in aqueous buffers while preserving the structural integrity of the dibenzazocine pharmacophore.

References

  • Conformational Study of N-Methyl-5,6-dihydro-7H,12H-dibenz[c,f]-azocine by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry.

  • Regioselective intramolecular annulations of ambident β-enamino esters: A diversity-oriented synthesis of nitrogen-containing privileged molecules. ResearchGate.

  • Product Class 1: Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl. Thieme Connect.

Sources

Methodological & Application

Application Note: Synthesis of Azocine Derivatives via Palladium-Catalyzed Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of medium-sized nitrogen heterocycles, specifically eight-membered azocines, represents a significant challenge in synthetic organic chemistry. These structural motifs are ubiquitous in biologically active alkaloids (e.g., manzamine A, nakadomarin A, and okaramine)[1][2]. However, their synthesis is notoriously difficult due to unfavorable entropic factors and severe transannular (Prelog) and torsional (Pitzer) strains.

This application note details a robust, field-proven methodology for synthesizing heterocycle-annulated azocines utilizing a palladium-catalyzed intramolecular Heck reaction. By leveraging specific ligand-assisted catalytic conditions, researchers can overcome the high activation barriers of 8-membered ring formation, achieving excellent regioselectivity and high yields[1][3].

Scientific Background & Mechanistic Causality

Overcoming the Enthalpic Barrier

In traditional cyclization methods, the probability of the two reactive ends of an acyclic precursor meeting to form an 8-membered ring is low. The intramolecular Heck reaction circumvents this by acting as a transition-metal template[4][5]. The palladium center coordinates simultaneously to the aryl halide and the pendant alkene, effectively pre-organizing the reactive termini. This coordination drastically lowers the activation energy required for the cyclization event.

The Catalytic Cycle

The reaction proceeds through a classic Pd(0)/Pd(II) redox cycle. The regioselectivity (8-exo-trig vs. 8-endo-trig) is highly dependent on the electronic nature of the alkene, the tether length, and the steric bulk of the ligand[6].

HeckMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate R-Pd-X OxAdd->PdII MigIns Migratory Insertion (8-endo or 8-exo cyclization) PdII->MigIns Alkene Coordination AlkylPd Alkyl-Pd(II) Species (Azocine Framework) MigIns->AlkylPd C-C Bond Formation BetaElim β-Hydride Elimination (Double Bond Formation) AlkylPd->BetaElim Product Azocine Product + HPdXL_n BetaElim->Product RedElim Base-Assisted Regeneration Product->RedElim Release of Product RedElim->Pd0 + Base, - Base·HX

Caption: Palladium-catalyzed intramolecular Heck catalytic cycle for azocine ring formation.

Ligand and Additive Effects (Causality)

The choice of catalytic conditions is not arbitrary; it is the defining factor between a successful cyclization and a complex mixture of degraded products:

  • Ligand Selection (PPh₃): A primary role of the phosphine ligand is to support palladium in its zero oxidation state[1]. While bulky ligands like P(t-Bu)₃ are popular in cross-couplings, they often lead to premature β-hydride elimination or competitive double-bond isomerization in medium-sized ring synthesis[6]. Triphenylphosphine (PPh₃) provides the optimal steric and electronic balance to drive the 8-exo/endo migratory insertion.

  • Base (KOAc): Potassium acetate is a mild base. Unlike stronger carbonate or amine bases that might trigger unwanted aza-Claisen reversals or substrate degradation, KOAc efficiently neutralizes the generated HX acid to regenerate the Pd(0) species without side reactions[1].

  • Promoter (TBAB): Tetrabutylammonium bromide acts as a phase-transfer agent and stabilizes the active Pd nanoparticles, preventing the precipitation of inactive "palladium black" during the extended heating required for 8-membered ring closure[1][7].

Quantitative Data: Condition Optimization

The following table summarizes the optimized conditions for various azocine precursors, demonstrating the necessity of the specific ligand-base combination.

Substrate TypeCatalyst (mol%)LigandBase / AdditiveSolvent / TempYieldRegioselectivity
Coumarin-annulated Pd(OAc)₂ (10%)PPh₃ (20%)KOAc / TBABDMF, 90 °C75–79%8-exo-trig[1][3]
Pyrimido-annulated Pd(OAc)₂ (10%)PPh₃ (20%)KOAc / TBABDMF, 90 °C80–85%Complete regioselectivity[2]
Benzolactam Pd(OAc)₂ (10%)PPh₃ (400%)NEt₃ / NoneToluene, Reflux60-70%8-exo/endo mix[6]
Benzolactam Pd(OAc)₂ (10%)NoneNEt₃ / NoneToluene, Reflux<20%Biaryl coupling favored[6]

Standard Operating Protocol (SOP)

This protocol describes the synthesis of heterocycle-annulated azocines starting from unactivated allylic substrates (e.g., N-allyl-N-(2-iodobenzyl) derivatives).

Workflow Prep 1. Precursor Synthesis (N-Alkylation) Setup 2. Inert Setup (Pd(OAc)2, PPh3, Base) Prep->Setup Heat 3. Cyclization (90 °C, DMF, 1-6 h) Setup->Heat Purify 4. Work-up & Chromatography Heat->Purify Analyze 5. Verification (NMR, HRMS) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis of azocine derivatives.

Reagents & Equipment
  • Substrate: N-allyl-N-(2-iodobenzyl) precursor (1.0 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (10 mol%, 0.1 mmol)

  • Ligand: Triphenylphosphine, PPh₃ (20 mol%, 0.2 mmol)

  • Base: Potassium acetate, KOAc (2.5 mmol)

  • Promoter: Tetrabutylammonium bromide, TBAB (1.2 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, oil bath, argon/nitrogen line.

Step-by-Step Execution
  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity argon or nitrogen. Repeat the vacuum/argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Under a positive flow of argon, charge the flask with the allylic substrate (1.0 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), KOAc (2.5 equiv), and TBAB (1.2 equiv).

  • Solvent Addition: Inject 10 mL of anhydrous DMF via syringe. Scientific Rationale: DMF is selected because its high dielectric constant stabilizes the polar transition states during oxidative addition, while its high boiling point accommodates the thermal activation needed for 8-membered ring closure.

  • Degassing: Degas the resulting mixture by bubbling argon directly through the solution for 10 minutes, or by performing two freeze-pump-thaw cycles.

  • Thermal Cyclization: Seal the flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously for 1.5 to 6 hours[1][2].

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and quench with distilled water (20 mL). Separate the organic layer and wash the aqueous layer with additional ethyl acetate (2 × 15 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of 10-20% Ethyl Acetate in Hexanes) to afford the pure azocine derivative.

In-Process Quality Control & Self-Validation

To ensure the protocol is a self-validating system, implement the following checks:

  • TLC Monitoring: Check the reaction progress every 30 minutes. The starting aryl iodide is typically UV-active with a higher Rf​ value. Successful cyclization will present as a clean, single lower Rf​ spot. The appearance of multiple streaks indicates ligand failure or double-bond isomerization (often a result of oxygen contamination).

  • NMR Verification: In the ¹H NMR spectrum of the purified product, confirm the disappearance of the terminal alkene protons (typically multiplet signals around 5.0–6.0 ppm) and the appearance of the new internal cyclic alkene protons, validating the successful ring closure.

References

  • Source: Synthesis (via NIH / PMC)
  • Source: Synlett (Thieme Connect)
  • Source: Synthesis (Thieme Connect)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Intramolecular Heck reaction Source: Wikipedia URL
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books Gateway URL
  • The Intramolecular Heck Reaction Source: Organic Reactions URL

Sources

Application Note: Cell Line Selection and Cytotoxicity Profiling Protocols for Novel Dibenz(c,f)azocine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Dibenz(c,f)azocines and their structurally related tricyclic and tetracyclic analogs (e.g., dibenzoazepines, diazocines) represent a privileged scaffold in medicinal chemistry[1]. Historically recognized for their neurotropic and depressant properties, recent functionalizations of the eight-membered azocine ring have pivoted these molecules toward oncology. Specifically, highly substituted dibenzazocine derivatives have been identified as potent protein kinase inhibitors and anti-proliferative agents[2]. Furthermore, the continuous development of novel synthetic routes—such as the Petasis reaction yielding 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids—has generated extensive compound libraries that require rigorous in vitro biochemical evaluation[3].

This application note details a self-validating, multi-tiered experimental workflow for evaluating the cytotoxicity, therapeutic index, and mechanistic action of novel dibenz(c,f)azocine derivatives.

Cell Line Panel Selection: The Causality of Choice

Selecting the appropriate in vitro models is critical to avoid false positives and to accurately map the compound's mechanism of action. We recommend a stratified panel:

  • Primary Solid Tumor Models (A549, MCF-7, HeLa): These lines represent highly prevalent carcinomas (lung, breast, and cervical, respectively). They are robust, highly proliferative, and serve as the standard baseline for determining generic anti-tumor efficacy and calculating initial IC50 values.

  • Highly Invasive/Metastatic Models (LM8G7, MDA-MB-231): Dibenzazepine and azocine derivatives frequently exhibit potent anti-migratory properties. Utilizing LM8G7 (murine osteosarcoma) and MDA-MB-231 (triple-negative breast cancer) is essential for downstream Boyden chamber invasion assays to test if the compound inhibits metastasis independently of direct cytotoxicity[4].

  • Non-Tumorigenic Controls (MRC-5, BJ Fibroblasts): A critical failure point in drug development is off-target toxicity. Evaluating compounds against normal human lung fibroblasts (MRC-5) allows for the calculation of the Therapeutic Index (TI = IC50_Normal / IC50_Cancer). A TI > 3.0 is the standard threshold for advancing a dibenz(c,f)azocine hit to secondary mechanistic screening.

Experimental Workflow

G cluster_0 Primary Cytotoxicity Screening cluster_1 Secondary Mechanistic Assays Start Dibenz(c,f)azocine Derivatives Library CellLines Cell Line Panel (A549, MCF-7, HeLa, MRC-5) Start->CellLines Viability AlamarBlue Assay (24h / 48h / 72h) CellLines->Viability IC50 IC50 & Therapeutic Index Calculation Viability->IC50 Hit Lead Compound Identification IC50->Hit TI > 3.0 Apoptosis Apoptosis Analysis (Annexin V / PI) MoA Mechanism of Action (e.g., Kinase Inhibition) Apoptosis->MoA CellCycle Cell Cycle Arrest (PI Staining) CellCycle->MoA Migration Invasion Assay (Boyden Chamber) Migration->MoA Hit->Apoptosis Hit->CellCycle Hit->Migration

Figure 1: High-throughput screening and mechanistic validation workflow for dibenz(c,f)azocines.

Detailed Methodologies & Self-Validating Protocols

Protocol A: High-Throughput Resazurin (AlamarBlue) Viability Assay

Causality & Rationale: Why use Resazurin over the traditional MTT assay? Dibenz(c,f)azocine derivatives are often highly lipophilic and can precipitate in the aqueous conditions required for formazan dissolution in MTT assays. Resazurin is water-soluble, non-toxic (allowing for kinetic multiplexing), and its reduction to highly fluorescent resorufin is strictly dependent on the reducing environment of the viable cell cytosol, eliminating artifactual absorbance interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5×103 cells/well (for A549/MCF-7) or 1×104 cells/well (for MRC-5) in 96-well black-walled, clear-bottom microplates. Incubate for 24 h at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation: Dissolve the dibenz(c,f)azocine derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media to achieve final testing concentrations of 0.1, 0.5, 1, 5, 10, and 50 µM.

    • Self-Validation Check: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a 0.5% DMSO vehicle control well.

  • Treatment: Carefully aspirate the seeding media and add 100 µL of the compound-containing media per well. Treat for 48 h and 72 h timepoints.

  • Assay Execution: Add 10 µL of AlamarBlue reagent (10% of the total culture volume) directly to each well. Incubate for 2 to 4 hours at 37°C.

  • Quantification: Measure fluorescence using a microplate reader set to Excitation 540-570 nm and Emission 580-610 nm.

  • Data Analysis: Calculate relative viability by normalizing the fluorescence of treated wells against the vehicle control. Use non-linear regression (variable slope) to determine the IC50.

Protocol B: Annexin V/PI Apoptosis Assay via Flow Cytometry

Causality & Rationale: To confirm that the reduction in viability observed in Protocol A is driven by programmed cell death (apoptosis) rather than non-specific necrosis or mere cytostasis, an Annexin V/Propidium Iodide (PI) assay is required.

Step-by-Step Methodology:

  • Treatment: Plate A549 cells in 6-well plates ( 2×105 cells/well). Treat with the lead dibenz(c,f)azocine derivative at 1× and 2× its calculated IC50 for 24 h.

  • Harvesting: Collect the culture media (which contains detached, dead/dying cells) into a centrifuge tube. Harvest the remaining adherent cells using Trypsin-EDTA and add them to the same tube.

    • Self-Validation Check: Pooling the supernatant media and the adherent cells is absolutely mandatory. Discarding the media will artificially lower the late-apoptotic/necrotic population, skewing the mechanistic data.

  • Staining: Centrifuge at 300 x g for 5 mins. Wash the cell pellet twice with cold PBS. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry (analyze at least 10,000 events per sample). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

To effectively evaluate library hits, summarize the primary screening data emphasizing the Therapeutic Index (TI). Below is a representative data structure for a validated dibenzazocine hit.

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)LM8G7 IC50 (µM)MRC-5 IC50 (µM)Therapeutic Index (TI)*Primary MoA
Vehicle (DMSO) >100>100>100>100N/AN/A
Cisplatin (Ref) 12.4 ± 1.115.2 ± 1.88.5 ± 0.922.1 ± 2.41.78DNA Crosslinking
Derivative 4g 4.2 ± 0.55.1 ± 0.41.2 ± 0.248.5 ± 3.111.5 Apoptosis / Anti-migration
Derivative 7a 28.5 ± 2.231.0 ± 2.518.4 ± 1.535.2 ± 2.81.23Cytostatic

*Therapeutic Index (TI) calculated as: (IC50 MRC-5) / (IC50 A549).

References

  • [2] Arnold LA, Guy RK. Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006. URL:[Link]

  • [4] Kamal A, et al. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemistry Biology. 2012. URL:[Link]

  • [3] Kouznetsov VV, et al. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. 2021. URL:[Link]

  • [1] Casadio S, et al. Several N-derivatives of 5,6-dihydro-7H,12H-dibenz[c,f]azocine, a new tricyclic system. Journal of Medicinal Chemistry. 1968. URL:[Link]

Sources

Application Note: In Vivo Methodologies for Dibenzazocine Compounds in Oncology and Bioorthogonal Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Dibenzazocines represent a highly versatile class of medium-ring nitrogen heterocycles. Depending on their saturation and substitution patterns, they serve two profoundly different but equally critical roles in modern in vivo pharmacology:

  • Tetrahydrodibenzazocines (Enzyme Inhibitors): These saturated derivatives act as potent, non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis. They are prime therapeutic candidates for hormone-dependent prostate cancer.

  • Didehydrodibenzazocines (DBCOs for Bioorthogonal Chemistry): These unsaturated derivatives leverage the massive ring strain of their cyclooctyne core to drive copper-free, strain-promoted azide-alkyne cycloadditions (SPAAC). They are the gold standard for in vivo bioorthogonal imaging and targeted drug delivery.

This guide provides detailed, self-validating in vivo protocols for both applications, explicitly detailing the mechanistic causality behind each experimental design choice to ensure robust, reproducible data generation.

Oncology Models: Evaluating Tetrahydrodibenzazocines as 17β-HSD3 Inhibitors

Mechanistic Causality

17β-HSD3 catalyzes the reduction of the weak androgen androstenedione (Adione) into the potent androgen testosterone. In hormone-dependent prostate cancer, inhibiting this enzyme starves the tumor of the androgens required for androgen receptor (AR) activation. Tetrahydrodibenzazocines have been identified as highly selective, low-nanomolar inhibitors of this pathway [1].

G A Androstenedione (Weak Androgen) B 17β-HSD3 Enzyme (Testes/Prostate) A->B Substrate C Testosterone (Potent Androgen) B->C Reduction D Androgen Receptor (AR) Activation C->D Binds E Prostate Tumor Proliferation D->E Drives F Tetrahydrodibenzazocine (Inhibitor) F->B Blocks

Mechanism of 17β-HSD3 inhibition by tetrahydrodibenzazocines in prostate cancer.

Self-Validating Protocol: Adione-Supplemented Castrated Xenograft Model

To create a self-validating system, researchers must eliminate endogenous testosterone production. If mice are left intact, fluctuating testicular testosterone will mask the efficacy of the inhibitor. By surgically castrating the mice and supplementing them with exogenous Adione, the only source of testosterone becomes the enzymatic conversion by 17β-HSD3 [2]. Therefore, any reduction in tumor volume or plasma testosterone upon administration of the dibenzazocine compound is strictly and causally linked to target engagement.

Step-by-Step Methodology:

  • Model Preparation: Utilize 6-8 week old male athymic nude mice. Perform bilateral orchiectomy (castration) under isoflurane anesthesia to ablate endogenous testicular testosterone. Allow 7 days for recovery and hormonal washout.

  • Xenograft Implantation: Subcutaneously inject 5×106 LNCaP cells (stably transfected to overexpress 17β-HSD3) suspended in a 1:1 mixture of Matrigel and PBS into the right flank.

  • Substrate Supplementation: Implant a subcutaneous silastic capsule containing androstenedione (Adione) to provide a constant basal level of the 17β-HSD3 substrate.

  • Dosing Regimen: Once tumors reach ∼100 mm3 , randomize the mice. Administer the tetrahydrodibenzazocine compound (e.g., 10-50 mg/kg) via oral gavage (PO) daily. Vehicle-only mice serve as the negative control.

  • Validation & Readout: Measure tumor volume via calipers bi-weekly. At study termination (Day 28), collect terminal blood via cardiac puncture. Quantify plasma testosterone and Adione levels using LC-MS/MS. A successful dibenzazocine inhibitor will yield a high Adione/Testosterone ratio compared to the vehicle.

Bioorthogonal Targeting: Didehydrodibenzazocines (DBCO) for In Vivo SPAAC

Mechanistic Causality

Traditional click chemistry requires a copper Cu(I) catalyst, which induces severe systemic toxicity and reactive oxygen species (ROS) generation in vivo. DBCO compounds feature a dibenzazocine core containing a highly strained alkyne. The geometric deformation of the 8-membered ring drastically lowers the activation energy required for cycloaddition with azides. This enables rapid, spontaneous SPAAC under physiological conditions without any toxic catalyst [3].

G Step1 1. Administer Azide-Tagged Targeting Antibody Step2 2. In Vivo Accumulation at Tumor Site (24-48h) Step1->Step2 Step3 3. Inject DBCO-Dibenzazocine Fluorophore/Drug Step2->Step3 Step4 4. Copper-Free SPAAC (Click Chemistry) Step3->Step4 Step5 5. Localized Imaging or Targeted Therapy Step4->Step5

In vivo bioorthogonal pre-targeting workflow utilizing DBCO-dibenzazocine SPAAC.

Self-Validating Protocol: Bioorthogonal Pre-Targeting and Imaging

This protocol separates the targeting phase from the imaging/therapeutic phase. A slow-clearing, azide-tagged targeting vector is administered first. Once background clearance occurs, a fast-clearing DBCO-fluorophore is injected. The self-validating nature of this protocol relies on a control cohort receiving a non-azide-tagged antibody; a lack of fluorescence in this cohort proves that the DBCO-dibenzazocine localization is strictly due to the SPAAC reaction, not non-specific tissue accumulation.

Step-by-Step Methodology:

  • Tumor Establishment: Implant target-positive tumor cells (e.g., HER2+ SKOV3 cells) subcutaneously in female nude mice. Allow tumors to reach 200 mm3 .

  • Pre-Targeting Phase: Intravenously (IV) inject the azide-functionalized monoclonal antibody (e.g., Trastuzumab-N3, 100μg ). Wait 48-72 hours to allow for maximal tumor accumulation and clearance of unbound antibody from systemic circulation.

  • Bioorthogonal Click Phase: IV inject the DBCO-dibenzazocine conjugated to a near-infrared fluorophore (e.g., DBCO-Cy5.5, 2 nmol ). The DBCO will covalently bind to the azide-tagged antibodies localized at the tumor.

  • Imaging & Validation: Perform whole-body fluorescence imaging using an IVIS system at 1, 4, and 24 hours post-DBCO injection. Euthanize mice at 24 hours, resect major organs, and perform ex vivo imaging to calculate the tumor-to-background ratio (TBR).

Quantitative Data Summaries

To benchmark the success of your in vivo dibenzazocine studies, refer to the expected quantitative readouts summarized below.

Parameter17β-HSD3 Inhibition (Tetrahydrodibenzazocines)Bioorthogonal SPAAC (DBCO-Dibenzazocines)
Primary Biomarker Plasma Testosterone Levels (LC-MS/MS)Tumor-to-Background Ratio (TBR) via IVIS
Expected Baseline 2.5 - 4.0 ng/mL (Vehicle + Adione)TBR < 1.5 (Non-azide control cohort)
Target Efficacy < 0.5 ng/mL (Indicating >85% enzyme inhibition)TBR > 4.0 at 24h post-DBCO injection
Secondary Readout Tumor Volume Reduction (vs. Vehicle)Ex Vivo Organ Fluorescence (Liver/Kidney clearance)
Dosing Window Daily (Chronic administration, 28 days)Single Dose (Acute administration, 24h observation)
Validation Metric Elevated Adione/Testosterone RatioAbsence of signal in non-azide pre-targeted mice

References

  • Fink, B. E., Gavai, A. V., Tokarski, J. S., Goyal, B., et al. (2006). "Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2013). "STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model." Endocrine-Related Cancer.[Link]

Protocol for Assessing Antidepressant Effects of Tetrahydrodibenzazocines: A Comprehensive Guide for Preclinical and Translational Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients failing to achieve remission with currently available treatments. This therapeutic gap underscores the urgent need for novel antidepressants with distinct mechanisms of action. The tetrahydrodibenzazocine scaffold represents a compelling, yet underexplored, chemical space for CNS drug discovery. Structurally related to tricyclic antidepressants (TCAs), these molecules may interact with classical monoamine systems. However, emerging research has also identified certain tetrahydrodibenzazocine derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis, suggesting the potential for novel, non-monoaminergic mechanisms of action.[1]

This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of tetrahydrodibenzazocines as potential antidepressants. The workflow is designed not only to screen for efficacy but also to elucidate the underlying neurobiological mechanisms, a critical step for robust drug development. We will proceed from high-throughput behavioral assays to deep mechanistic studies and finally, consider the translational path to clinical assessment. This protocol is built on the principles of scientific integrity, ensuring each stage contains self-validating controls to generate trustworthy and reproducible data.

Part 1: Preclinical Behavioral Assessment: Establishing Antidepressant-Like Efficacy

The initial phase of assessment is designed to determine whether a novel tetrahydrodibenzazocine compound exhibits an antidepressant-like phenotype in validated rodent models. This screening cascade moves from tests of "behavioral despair" to more complex models of anhedonia, a core symptom of depression.

Experimental Workflow for Initial Behavioral Screening

The following diagram illustrates the logical flow for screening novel compounds. A positive result in the initial, rapid screening tests (Forced Swim and Tail Suspension) provides the rationale for proceeding to the more resource-intensive anhedonia models.

G Preclinical Behavioral Screening Workflow cluster_0 Tier 1: Rapid Screening cluster_1 Tier 2: Core Symptom Modeling cluster_2 Decision & Next Steps Compound Test Compound: Tetrahydrodibenzazocine Derivative FST Forced Swim Test (FST) (Rats/Mice) Compound->FST TST Tail Suspension Test (TST) (Mice) Compound->TST Analysis Data Analysis: Compare Immobility/Preference to Vehicle & Positive Control FST->Analysis TST->Analysis SPT Sucrose Preference Test (SPT) (Anhedonia Model) GoNoGo Decision Point: Significant Antidepressant-like Effect? SPT->GoNoGo Analysis->GoNoGo GoNoGo->SPT Yes Mechanistic Proceed to Mechanistic Studies (Part 2) GoNoGo->Mechanistic Yes

Caption: Workflow for initial preclinical behavioral screening of tetrahydrodibenzazocines.

Protocol 1.1: Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair.[2] Antidepressants typically reduce the duration of immobility, reflecting an increase in escape-oriented behavior.

  • Rationale: This test provides a rapid and robust initial screen for potential antidepressant activity. The core principle is that an animal will cease escape attempts when faced with an inescapable stressor, and effective antidepressants reverse this passive, "despair-like" behavior.[3][4]

  • Step-by-Step Protocol (Mouse):

    • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[3][5]

    • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[6]

    • Dosing: Administer the tetrahydrodibenzazocine compound, vehicle control, or a positive control (e.g., Desipramine, Fluoxetine) via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

    • Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[5][7]

    • Scoring: An observer, blind to the treatment groups, should record the duration of immobility during the final 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

    • Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a warmed recovery cage until fully dry before returning them to their home cage.[6][8]

Protocol 1.2: Tail Suspension Test (TST)

Conceptually similar to the FST, the TST induces immobility via the inescapable stress of being suspended by the tail. It is used exclusively in mice and avoids the risk of hypothermia associated with the FST.[9]

  • Rationale: The TST is a high-throughput screening tool for antidepressant-like activity.[10] Vigorous escape-directed movements give way to immobility, and this duration of immobility is reliably reduced by a wide range of clinically effective antidepressants.[9]

  • Step-by-Step Protocol (Mouse):

    • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[10][11] The tail is secured to the bar using adhesive tape.

    • Acclimation & Dosing: Follow the same procedures as described for the FST.

    • Procedure: Secure the mouse's tail (approx. 1-2 cm from the tip) with tape and suspend it from the bar.[12] The test duration is 6 minutes.[10][11]

    • Scoring: Record the total time the animal remains immobile during the 6-minute session. Automated systems with video tracking can be used for higher throughput and objectivity.[9] Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

    • Post-Test Care: Gently remove the tape and return the mouse to its home cage.

Protocol 1.3: Sucrose Preference Test (SPT)

This test is a measure of anhedonia, the inability to experience pleasure, which is a core symptom of MDD.[13] Rodents naturally prefer sweetened water over plain water; a reduction in this preference is interpreted as an anhedonic-like state.

  • Rationale: Unlike the FST and TST, which measure responses to acute stress, the SPT assesses a chronic, depression-like endophenotype.[2] Reversal of anhedonia is a key therapeutic goal, making this test highly relevant. This test is often performed after inducing a chronic stress state (e.g., using the Chronic Mild Stress model) to increase its validity.[4]

  • Step-by-Step Protocol:

    • Acclimation/Training: For 48 hours, house animals individually with two identical drinking bottles, both containing a 1% sucrose solution. This is followed by 24 hours with one bottle of 1% sucrose and one bottle of plain water to familiarize them with choice.

    • Baseline Measurement: After a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles, one with 1% sucrose and one with water, for a defined period (e.g., 1-4 hours).

    • Induction of Anhedonia (Optional but Recommended): Expose animals to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress, for several weeks.[4]

    • Treatment & Testing: Administer the tetrahydrodibenzazocine compound, vehicle, or positive control daily throughout the testing period. Repeat the two-bottle choice test at regular intervals (e.g., weekly).

    • Data Calculation: Weigh the bottles at the end of the test period to determine the volume consumed. Calculate the sucrose preference as: (Volume of Sucrose Consumed / Total Volume of Liquid Consumed) x 100.

Parameter Forced Swim Test (FST) Tail Suspension Test (TST) Sucrose Preference Test (SPT)
Species Rat, MouseMouseRat, Mouse
Primary Endpoint Immobility Time (seconds)Immobility Time (seconds)Sucrose Preference (%)
Interpretation ↓ Immobility = Antidepressant-like effect↓ Immobility = Antidepressant-like effect↑ Preference = Anti-anhedonic effect
Key Advantage High predictive validityHigh throughput, no hypothermiaMeasures a core symptom (anhedonia)
Control Groups Vehicle, Positive Control (e.g., Imipramine)Vehicle, Positive Control (e.g., Desipramine)Vehicle, Positive Control (e.g., Ketamine)

Part 2: Mechanistic Elucidation: Uncovering the "How" and "Why"

Once a compound demonstrates behavioral efficacy, the next critical phase is to understand its mechanism of action. Based on the tetrahydrodibenzazocine structure and existing literature, we propose investigating two primary hypotheses: classical monoamine modulation and induction of neuroplasticity pathways.

Hypothesis 1: Modulation of Monoamine Systems

Given their structural similarity to TCAs, tetrahydrodibenzazocines may function by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA). In vivo microdialysis is the gold-standard technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15]

  • Protocol 2.1: In Vivo Microdialysis

    • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting a relevant brain region, such as the medial prefrontal cortex (mPFC) or hippocampus. Secure the cannula with dental cement. Allow 3-7 days for recovery.[14]

    • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15][16]

    • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect at least 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.[14]

    • Drug Administration: Administer the tetrahydrodibenzazocine compound systemically (e.g., IP, SC).

    • Post-Drug Collection: Continue collecting dialysate samples for 3-4 hours post-administration.

    • Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of NE, DA, and 5-HT and their metabolites.[17]

    • Verification: At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the probe.

Hypothesis 2: Induction of Neuroplasticity Pathways

A growing body of evidence shows that rapid-acting antidepressants exert their effects by promoting synaptic plasticity. A key pathway implicated in this process is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[3][[“]][19] Activation of this pathway leads to the synthesis of synaptic proteins, strengthening synaptic connections.[9][20]

G Potential Neuroplasticity Signaling Pathway Compound Tetrahydrodibenzazocine (Hypothesized Action) Glutamate ↑ Glutamate Release Compound->Glutamate e.g., via GABA interneuron inhibition AMPAR AMPAR Activation Glutamate->AMPAR Depolarization Neuronal Depolarization AMPAR->Depolarization BDNF_Release ↑ BDNF Release Depolarization->BDNF_Release TrkB TrkB Receptor Activation BDNF_Release->TrkB mTORC1 mTORC1 Activation TrkB->mTORC1 via Akt/PI3K Synaptogenesis ↑ Synaptic Protein Synthesis (e.g., PSD-95, GluA1) mTORC1->Synaptogenesis Effect Antidepressant Effects (↑ Synaptic Plasticity) Synaptogenesis->Effect

Caption: Hypothesized BDNF-mTORC1 signaling cascade for antidepressant action.

  • Protocol 2.2: Molecular & Cellular Analysis

    • Tissue Collection: At a time point consistent with the peak behavioral effect of the tetrahydrodibenzazocine, humanely euthanize the animals and rapidly dissect brain regions of interest (mPFC, hippocampus).

    • Western Blotting: Homogenize the tissue and perform Western blot analysis to measure the expression and phosphorylation status of key proteins in the BDNF-mTORC1 pathway.

      • Key Targets: p-mTOR/t-mTOR, p-Akt/t-Akt, BDNF, TrkB, and downstream synaptic proteins like PSD-95 and GluA1.[3][9]

      • Interpretation: An increase in the ratio of phosphorylated to total protein (e.g., p-mTOR/t-mTOR) and an upregulation of BDNF and synaptic proteins would support this mechanistic hypothesis.

    • ELISA: Use Enzyme-Linked Immunosorbent Assays to specifically quantify BDNF protein levels in brain tissue homogenates.

Part 3: Translational Considerations & Clinical Protocol Outline

A successful preclinical program provides a strong foundation for moving a candidate compound into human trials. The data gathered from the behavioral and mechanistic studies are crucial for designing a safe and informative clinical study.

Bridging Preclinical to Clinical

The preclinical data will inform several key aspects of the clinical trial design:

  • Dose Selection: Pharmacokinetic and pharmacodynamic modeling from the animal studies will help establish a safe and potentially effective starting dose range for Phase I trials.

  • Target Population: If the compound shows a rapid-acting profile (e.g., efficacy in FST after a single dose and activation of the BDNF pathway), the clinical trial might target treatment-resistant depression (TRD), a population where rapid action is highly desired.[4]

  • Biomarker Strategy: While challenging, preclinical findings can suggest potential biomarkers. For example, if robust changes in the BDNF pathway are observed, changes in peripheral BDNF levels could be explored as a potential (though often unreliable) biomarker in patients.

Outline of a Phase 1b/2a Proof-of-Concept Clinical Protocol

This outlines an initial study in patients to assess safety, tolerability, and preliminary efficacy.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[12]

  • Participants: Adults (18-65 years) diagnosed with moderate-to-severe MDD who have had an inadequate response to at least one prior antidepressant therapy.

  • Primary Objectives:

    • To assess the safety and tolerability of the tetrahydrodibenzazocine compound over a defined treatment period (e.g., 6-8 weeks).

  • Secondary/Exploratory Objectives:

    • To evaluate the preliminary efficacy of the compound in reducing depressive symptoms compared to placebo.

    • To characterize the pharmacokinetics of the compound in an MDD population.

  • Primary Efficacy Endpoint: The change from baseline to the end of treatment on a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Rating Scale for Depression (HAM-D).[4]

  • Clinical Workflow:

    • Screening: Patients are screened for eligibility, including a confirmed MDD diagnosis using a structured psychiatric interview.

    • Randomization: Eligible patients are randomized to receive either the active drug (at one or more fixed doses) or a matching placebo.[13]

    • Treatment Period: Patients receive the study drug for 6-8 weeks. Regular visits are conducted to monitor for adverse events and assess depressive symptoms using the primary efficacy scale.

    • Follow-up: A follow-up period after the last dose to monitor for any withdrawal effects and the durability of the response.

Clinical Trial Phase Primary Goal Key Assessments Typical Duration
Phase 1b Safety, Tolerability, Max Tolerated DoseAdverse Event Monitoring, Vital Signs, ECGs, PKWeeks
Phase 2a Proof-of-Concept Efficacy, Dose-RangingMADRS/HAM-D, Clinical Global Impression (CGI)6-12 Weeks
Phase 2b Confirm Efficacy, Refine DosingMADRS/HAM-D, Functional Outcomes3-6 Months
Phase 3 Confirm Efficacy & Safety in Large PopulationMADRS/HAM-D, Relapse Prevention, Long-term Safety6+ Months

Conclusion

The protocol outlined in this guide provides a rigorous and scientifically-grounded framework for the evaluation of novel tetrahydrodibenzazocine compounds as potential antidepressants. By systematically progressing from broad behavioral screening to deep mechanistic analysis, this workflow is designed to build a comprehensive data package that can confidently support a " go/no-go " decision for clinical development. This integrated approach, which probes both classical and novel neurobiological pathways, is essential for navigating the complexities of CNS drug discovery and ultimately, for developing new medicines that can address the significant unmet needs of patients with Major Depressive Disorder.

References

  • Activity-dependent brain-derived neurotrophic factor signaling is required for the antidepressant actions of (2R,6R)-hydroxynorketamine. (2018). Proceedings of the National Academy of Sciences. [Link]

  • Role of BDNF-mTORC1 Signaling Pathway in Female Depression. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]

  • BDNF and mTORC1 signaling pathway in depression? (n.d.). Consensus. [Link]

  • How to Optimize Success in Clinical Trials of Antidepressants. (2021). Premier Research. [Link]

  • AKT/mTOR/BDNF pathway mediates the antidepressant-like effects of NAc-DBS in a mouse model of depression. (2023). Frontiers in Molecular Neuroscience. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • AKT/mTOR/BDNF pathway mediates the antidepressant-like effects of NAc-DBS in a mouse model of depression. (2025). Frontiers in Molecular Neuroscience. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. [Link]

  • Screening of antidepressant. (n.d.). Slideshare. [Link]

  • In Vivo Brain Microdialysis of Monoamines. (2016). Springer Nature Experiments. [Link]

  • Depression Screening and Measurement-Based Care in Primary Care. (n.d.). PMC. [Link]

  • Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. (n.d.). Food and Drug Administration. [Link]

  • Example Depression Screening Workflow. (2024). Select Health. [Link]

  • Guideline on clinical investigation of medicinal products in the treatment of depression. (2025). European Medicines Agency. [Link]

  • Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. (2006). PubMed. [Link]

  • Antidepressant Screening Demonstrated Non-Monotonic Responses to Amitriptyline, Amoxapine and Sertraline in Locomotor Activity Assay in Larval Zebrafish. (2021). MDPI. [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). PMC. [Link]

  • CCO Metric: Depression Screening with a Documented Follow-up Plan. (n.d.). Oregon Primary Care Association. [Link]

  • Antidepressant with novel action appears safe, effective in clinical trial. (2015). ScienceDaily. [Link]

  • What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? (2025). LinkedIn. [Link]

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025). MDPI. [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. (2025). NCBI. [Link]

  • Animal models of depression. (n.d.). Wikipedia. [Link]

  • Simulating the anhedonia symptom of depression in animals. (n.d.). PMC. [Link]

  • Rodent models of depression/anhedonia and behavioral tests used to... (n.d.). ResearchGate. [Link]

  • The Tail Suspension Test. (n.d.). PMC. [Link]

  • Tail Suspension. (n.d.). Maze Engineers. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022). NSW Department of Primary Industries. [Link]

  • The Mouse Forced Swim Test. (n.d.). PMC. [Link]

  • Animal Models of Depression. (2017). Maze Engineers. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Studying the Antiviral Efficacy of Dibenzazocines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents with unique mechanisms of action. Dibenzazocines, a class of bridged heterocyclic compounds, represent an intriguing, yet underexplored, scaffold for therapeutic development. While their synthesis and photochemical properties have been investigated, their potential as antiviral agents remains largely uncharted territory.[1][2][3][4][5] This guide provides a comprehensive methodological framework for the systematic evaluation of the antiviral efficacy of dibenzazocine derivatives.

As a Senior Application Scientist, this document is designed not merely as a collection of protocols, but as a strategic guide. It emphasizes the rationale behind experimental choices, the importance of robust controls, and the logical progression from initial high-throughput screening to detailed mechanism-of-action studies. The overarching goal is to equip researchers with the knowledge to generate reliable, reproducible, and insightful data, thereby accelerating the potential discovery of a new class of antiviral therapeutics. The methodologies described herein are aligned with principles outlined by regulatory bodies like the FDA for antiviral product development, ensuring that the data generated is robust and meaningful for downstream preclinical and clinical consideration.[6][7][8]

Part 1: The Strategic Workflow for Antiviral Evaluation

A successful antiviral discovery campaign follows a structured, multi-stage process. This workflow ensures that resources are focused on the most promising candidates while systematically weeding out compounds that are either inactive or toxic. The process begins with broad screening and progressively moves towards more complex, in-depth analyses.

Overall Antiviral Drug Discovery Workflow

The following diagram outlines the logical progression for testing dibenzazocine compounds, from initial library screening to mechanism of action elucidation.

Antiviral_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Compound_Library Dibenzazocine Compound Library Cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) Determine CC50 Compound_Library->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) Compound_Library->Primary_Screen Dose_Response Dose-Response Assays (Plaque or Yield Reduction) Determine EC50 Primary_Screen->Dose_Response Active 'Hits' Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Dose_Response->Calculate_SI MoA_Studies Time-of-Addition Assay Calculate_SI->MoA_Studies High SI 'Leads' Target_Assays Specific Target Assays (e.g., Polymerase, Protease, Entry Inhibition) MoA_Studies->Target_Assays

Caption: High-level workflow for identifying and characterizing antiviral dibenzazocines.

Part 2: Foundational Assays: Cytotoxicity and Primary Efficacy

Before any antiviral activity can be claimed, it is imperative to assess the inherent toxicity of the dibenzazocine compounds to the host cells. An apparent reduction in viral replication is meaningless if it is simply a result of the compound killing the cells the virus needs to replicate.[9][10]

Protocol 2.1: Cytotoxicity Assay (MTS-based)

Principle: This colorimetric assay measures cell viability.[11] The tetrazolium salt MTS is reduced by metabolically active cells into a colored formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the 50% cytotoxic concentration (CC50).

Detailed Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) into a 96-well plate at a pre-determined density to achieve 80-90% confluency the next day. Incubate overnight.

  • Compound Dilution: Prepare a 2-fold serial dilution of the dibenzazocine compounds in cell culture medium. Include a "cells only" (no compound) control and a "vehicle" control (e.g., DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to triplicate wells.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.

  • Readout: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" control (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.

Protocol 2.2: Cytopathic Effect (CPE) Inhibition Assay

Principle: This is a widely used primary screening assay that measures the ability of a compound to protect cells from the morphological changes and cell death (i.e., CPE) caused by a viral infection.[12][13][14] Cell viability is typically measured using a colorimetric method like MTS.

Detailed Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 2.1.

  • Infection and Treatment:

    • Prepare serial dilutions of the dibenzazocine compounds.

    • Prepare a virus stock at a multiplicity of infection (MOI) known to cause 80-100% CPE within the desired timeframe (e.g., 48-72 hours).

    • Remove media from cells. Add the compounds and the virus to the wells simultaneously.

    • Crucial Controls: Include "cells only" (no virus, no compound), "virus control" (virus, no compound), and "toxicity control" (cells with compound, no virus) for each concentration.

  • Incubation: Incubate the plate until the "virus control" wells show the desired level of CPE.

  • Readout: Visually inspect for CPE and then quantify cell viability using the MTS protocol (steps 5-6 from Protocol 2.1).

  • Data Analysis:

    • Normalize the data with the "cells only" control as 100% protection and the "virus control" as 0% protection.

    • Plot the percentage of protection against the log of the compound concentration.

    • Use non-linear regression to calculate the 50% effective concentration (EC50).

Part 3: Gold-Standard Quantification: Plaque and Yield Reduction Assays

While CPE assays are excellent for screening, plaque reduction assays (PRA) are considered the gold-standard for quantifying antiviral activity.[15][16] They directly measure the inhibition of infectious virus particle formation.

Protocol 3.1: Plaque Reduction Assay (PRA)

Principle: This assay quantifies the number of infectious viral particles, or plaque-forming units (PFU), in a sample.[17] A viral plaque is a localized area of cell death and lysis on a monolayer of cells resulting from a single infectious virus particle and its progeny.[12][16] The efficacy of the dibenzazocine is measured by its ability to reduce the number of these plaques.[18]

Plaque_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-7 Seed_Cells Seed susceptible cells in 6-well plates Incubate_Overnight Incubate overnight to form a monolayer Seed_Cells->Incubate_Overnight Treat_Infect Treat cells with compound dilutions and infect with ~100 PFU of virus Incubate_Overnight->Treat_Infect Adsorption Allow virus adsorption (1 hour at 37°C) Treat_Infect->Adsorption Overlay Aspirate inoculum and add semi-solid overlay (e.g., agarose, methylcellulose) Adsorption->Overlay Incubate_Plaques Incubate for 2-5 days for plaques to form Overlay->Incubate_Plaques Fix_Stain Fix cells (e.g., formalin) and stain with Crystal Violet Incubate_Plaques->Fix_Stain Count Count plaques and calculate % reduction Fix_Stain->Count

Caption: Step-by-step workflow for the Plaque Reduction Assay (PRA).

Detailed Protocol:

  • Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer the next day.

  • Virus-Compound Incubation: Prepare serial dilutions of the dibenzazocine compound. Mix each dilution with a standardized amount of virus (e.g., 100 PFU/well). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers. Add the virus-compound mixture to the wells. Incubate for 1 hour to allow for viral adsorption, rocking the plates every 15 minutes.[16]

  • Overlay: Carefully aspirate the inoculum. Add a semi-solid overlay medium (e.g., 1:1 mixture of 2X medium and 1.2% agarose) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible in the virus control wells.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution. Gently wash with water to visualize the plaques.

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value using non-linear regression analysis.[18]

Protocol 3.2: Virus Yield Reduction Assay

Principle: This assay directly quantifies the amount of new, infectious virus produced (progeny virus) in the presence of a compound.[13][15] It is a highly sensitive method to confirm antiviral activity. The amount of virus in the supernatant is then titrated using a TCID50 assay or quantified via qPCR.

Detailed Protocol:

  • Setup: Seed cells in a 24-well or 48-well plate and incubate overnight.

  • Infection & Treatment: Infect cell monolayers with a known MOI (e.g., 0.01-0.1) in the presence of serial dilutions of the dibenzazocine compound.

  • Incubation: Incubate for a period equivalent to one or more viral replication cycles (e.g., 24-48 hours).

  • Harvest: Collect the cell culture supernatant, which contains the progeny virus.

  • Quantification: Determine the viral titer in the supernatant using one of the following methods:

    • TCID50 Assay: Perform a 50% Tissue Culture Infectious Dose assay to quantify the infectious virus.[19][20][21] This involves making serial dilutions of the supernatant, adding them to fresh cells, and observing CPE after several days. The titer is calculated using the Reed-Muench method.[22]

    • Quantitative PCR (qPCR): Extract viral nucleic acid (RNA or DNA) from the supernatant. Use qPCR to quantify the number of viral genomes.[23][24][25] This method is rapid but does not distinguish between infectious and non-infectious particles.[26][27][28]

  • Data Analysis: Calculate the log reduction in viral titer for each compound concentration compared to the virus control. Determine the EC50 (concentration required to reduce viral yield by 50%) or EC90/EC99 (for 90%/99% reduction).

Part 4: Data Interpretation and The Selectivity Index

A potent antiviral compound is not necessarily a good drug candidate; it must also be safe for the host cells. The Selectivity Index (SI) is a critical parameter that provides a quantitative measure of this balance.[29]

Calculations:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. Determined from PRA or Yield Reduction assays.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%. Determined from cytotoxicity assays.

  • Selectivity Index (SI) = CC50 / EC50

Interpretation: A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, an SI ≥ 10 is considered a minimum threshold for a promising hit, with SI > 100 being highly desirable for a lead candidate.

Data Summary Table:

Dibenzazocine DerivativeCC50 (µM)EC50 (µM)Selectivity Index (SI)Target VirusAssay Method
DIB-001>1005.2>19.2Influenza APlaque Reduction
DIB-00275.48.19.3Dengue-2Yield Reduction (qPCR)
DIB-003>100>50N/AInfluenza APlaque Reduction
Positive Control (e.g., Remdesivir)>1000.8>125SARS-CoV-2CPE Inhibition

Part 5: Elucidating the Mechanism of Action (MoA)

Identifying how a compound inhibits a virus is a crucial step in drug development.[30] The Time-of-Addition assay is a powerful tool to determine which stage of the viral lifecycle is being targeted.[13]

Protocol 5.1: Time-of-Addition Assay

Principle: The antiviral compound is added at different time points relative to the viral infection. By observing when the compound loses its effectiveness, one can infer the stage of the replication cycle it inhibits (e.g., entry, post-entry replication, or release).[13]

Time_of_Addition cluster_0 Viral Replication Cycle cluster_1 Compound Addition Timepoints cluster_2 Inferred Mechanism Entry Entry (0-2h) Replication Replication (2-8h) Assembly Assembly & Release (8-12h) Pre Pre-treatment (-2h to 0h) Inhibits_Entry Blocks Entry/ Adsorption Pre->Inhibits_Entry During Co-treatment (0h to 2h) During->Inhibits_Entry Post Post-infection (2h, 4h, 6h...) Inhibits_Rep Blocks Replication Post->Inhibits_Rep Inhibits_Release Blocks Release Post->Inhibits_Release

Caption: Logic of the Time-of-Addition assay to probe the viral lifecycle.

Detailed Protocol:

  • Setup: Seed cells in a multi-well plate to form a confluent monolayer.

  • Infection: Synchronize infection by pre-chilling plates and virus, allowing virus to adsorb at 4°C for 1 hour, then washing and shifting to 37°C to initiate entry (this is time zero).

  • Timed Addition: Add a high concentration (e.g., 10x EC50) of the dibenzazocine compound at various time points:

    • Pre-treatment: Add 2 hours before infection, wash out, then infect. (Probes effect on host cell).

    • During infection (Entry): Add only during the 1-hour adsorption period. (Probes entry).

    • Post-infection: Add at 0, 2, 4, 6, 8 hours post-infection. (Probes post-entry steps).

  • Harvest & Quantification: At the end of a single replication cycle (e.g., 12 or 24 hours), harvest the supernatant and quantify the viral yield using a TCID50 or qPCR assay.

  • Data Analysis: Plot the viral yield against the time of compound addition. A sharp drop-off in activity at a specific time point indicates the end of the window where the targeted viral process occurs. For example, if the compound is effective only when added within the first 2 hours, it likely targets viral entry.[31][32]

References

  • Creative Diagnostics. (2025, September 24). In Vitro Antiviral Testing Services. [Link]

  • Morales, H. (2006, August 22). TCID 50 protocol. University of Rochester Medical Center. [Link]

  • Misbar, A. (2024, September 11). Method for Antiviral Efficacy Testing Against H5N2. MISBAR. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC. [Link]

  • Muller, L. Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. [Link]

  • Bio-protocol. (2019). 2.4. Plaque Assay and Plaque Reduction Assay. [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. [Link]

  • Dah-Tsyr, C., et al. Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • Creative Diagnostics. Cell-based ELISA for Antiviral Research. [Link]

  • LaPoint, K. Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • BrainVTA. TCID50 Assay Protocol. [Link]

  • World Health Organization. (2024). What are the mechanisms of action of the antivirals? NCBI. [Link]

  • Singh, S., et al. (2018). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • Khan, K. (2021, October 1). Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines. Youth STEM 2030. [Link]

  • Lee, S., et al. (2024, June 5). In vitro and in vivo validation of the antiviral effect of hCypA against SARS-CoV-2 via binding to the RBD of spike protein. PubMed. [Link]

  • 5D Health Protection Group Ltd. Antiviral Testing. [Link]

  • Federal Register. (2006, June 5). Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability. [Link]

  • Hrovat, A., et al. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Dhama, K., et al. (2021, March 21). A review: Mechanism of action of antiviral drugs. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020, April 24). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency. [Link]

  • Bio-protocol. (2017). Tissue culture infectious dose assay (TCID50). [Link]

  • Creative Diagnostics. In Vivo Models - Antiviral. [Link]

  • IITRI. Covid-19 assays and studies. [Link]

  • SGS. (2024, October 10). Why Rigorous Testing Matters for Antiviral Products. [Link]

  • Springer Protocols. (2005). Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization. [Link]

  • Reiff, A., et al. (2021, July 8). Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties. PMC - NIH. [Link]

  • U.S. Department of Health and Human Services. Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]

  • Foley & Lardner LLP. (2023, November 27). FDA updates guidance on developing drugs for Covid-19, replacing pandemic-era version. [Link]

  • Schalasta, G., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. PMC. [Link]

  • VirusBank Platform. Cell-based assays. [Link]

  • BMG LABTECH. (2021, July 27). Tissue Culture Infectious Dose (TCID50) Assays. [Link]

  • Virology Research Services. (2023, March 10). How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]

  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. IRIS. [Link]

  • Regulations.gov. Guidance for Industry Influenza: Developing Drugs for Treatment and/or Prophylaxis. [Link]

  • PBL Assay Science. Cell-Based Services. [Link]

  • Low, J.S., et al. (2014). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. [Link]

  • S. Yuvaraj, et al. (2022, May 27). Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals. International Journal of Health and Clinical Research. [Link]

  • Espy, M.J., et al. (2012). Clinical Applications of Quantitative Real-Time PCR in Virology. PMC. [Link]

  • Laimgruber, S., et al. (2025, March 4). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journals. [Link]

  • MDPI. (2025, January 16). Comparative Analysis of Viral Load Quantification Using Reverse Transcription Polymerase Chain Reaction and Digital Droplet Polymerase Chain Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Azocine derivatives. Part II. Synthesis of benzazocine derivatives by ring-expansion of dihydrobenzazepines with dibromocarbene. [Link]

  • ResearchGate. (2013). Quantitative PCR for the determination of viral load under various ACV.... [Link]

  • Beilstein Journals. (2024, November 11). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. [Link]

  • ResearchGate. Green Synthesis of Novel Class of Benzazocine Derivatives, their Crystal Structures and Anticancer Activity. [Link]

Sources

Troubleshooting & Optimization

Pomeranz-Fritsch Reaction Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of isoquinolines via the Pomeranz-Fritsch reaction. As a Senior Application Scientist, I have compiled this guide to help you navigate the notorious bottlenecks of this synthesis. The traditional acid-catalyzed cyclization of benzalaminoacetals often suffers from low yields due to competitive polymerization and side reactions. This guide provides field-proven workarounds, mechanistic insights, and self-validating protocols to optimize your yields.

Core Reaction Pathways & Modifications

To troubleshoot effectively, you must first understand the kinetic and thermodynamic pathways available to your intermediates. The diagram below illustrates the standard pathway alongside the three most reliable yield-optimizing modifications.

PomeranzFritsch Start Benzaldehyde + Aminoacetal Schiff Benzalaminoacetal (Schiff Base) Start->Schiff Condensation (-H2O) Standard Standard Cyclization (Conc. H2SO4) Schiff->Standard Direct Acid Bobbitt Bobbitt Modification (1. H2/Pd-C, 2. 6N HCl) Schiff->Bobbitt Reduction Jackson Jackson Modification (N-Tosylation, then Acid) Schiff->Jackson Protection Isoquinoline Isoquinoline (Low Yield, Charring) Standard->Isoquinoline THIQ Tetrahydroisoquinoline (High Yield) Bobbitt->THIQ ReducedIQ Reduced Isoquinoline (Clean Cyclization) Jackson->ReducedIQ

Reaction pathways for standard Pomeranz-Fritsch and yield-optimizing modifications.

Frequently Asked Questions (FAQs)

Q1: Why does my standard Pomeranz-Fritsch reaction suffer from extensive charring and yields below 20%? Causality & Solution: The traditional reaction relies on 1[1]. However, these harsh dehydrating conditions simultaneously promote competitive polymerization and degradation of the sensitive acetal intermediate. To optimize, switch to milder acid systems. For example, using 2[2] has been shown to improve yields while minimizing charring. If the fully aromatic isoquinoline is not strictly required immediately, transitioning to the Bobbitt modification is highly recommended.

Q2: How do substituents on the benzaldehyde starting material dictate the success of the cyclization? Causality & Solution: The ring-closure step is fundamentally an intramolecular electrophilic aromatic substitution. The electron density of the aromatic ring dictates the reaction rate.3[3] towards electrophilic attack, stabilizing the transition state and generally leading to higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making cyclization difficult and often resulting in reaction failure under standard conditions[3][4]. If your substrate has EWGs, consider using more potent Lewis acid catalysts (e.g., BF3·OEt2) or elevated temperatures, though this must be balanced against degradation risks.

Q3: I am observing oxazole side-products instead of the desired isoquinoline. How can I suppress this? Causality & Solution: Oxazole formation is a known competing intramolecular pathway that occurs when the exposed imine nitrogen attacks the acetal carbon under acidic thermal conditions[3]. To suppress this, utilize the Jackson modification . By2[2] prior to cyclization, you prevent the nitrogen lone pair from participating in unwanted nucleophilic attacks. This stepwise reaction ensures a clean cyclization directed strictly toward the isoquinoline core[2][4].

Q4: How can I achieve better regiocontrol for C1-substituted isoquinolines? Causality & Solution: The standard Pomeranz-Fritsch reaction constructs the isoquinoline core by forming the C4-C4a bond, which makes C1-substitution difficult to control. To solve this, employ the Schlittler-Müller modification . By reversing the functional groups—1[1]—the cyclization logic is inverted. This modification directly yields C1-substituted isoquinolines with high regioselectivity[1][4].

Quantitative Yield Comparisons

The table below summarizes expected yield ranges and common limitations based on the chosen modification and acid system. Use this to select the optimal pathway for your specific substrate.

Reaction Condition / ModificationTypical Acid CatalystExpected Yield RangePrimary Limitations / Byproducts
Standard Pomeranz-Fritsch Conc. H₂SO₄10% - 30%Severe charring, polymerization, oxazole formation.
Optimized Standard (Mild Acid) TFA or CH₃COOH/H₂SO₄30% - 46%Unreacted intermediates; heavily reliant on EDGs.
Bobbitt Modification 6N HCl60% - 85%Yields a tetrahydroisoquinoline; requires subsequent oxidation for aromaticity.
Jackson Modification BF₃·OEt₂ or HCl70% - 90%Requires an extra N-tosylation and subsequent deprotection step.
Schlittler-Müller Modification Polyphosphoric Acid (PPA)40% - 60%Limited strictly to the synthesis of C1-substituted isoquinolines.

Step-by-Step Methodologies

Protocol 1: Optimized Schiff Base Formation (Dean-Stark Method)

Objective : Maximize the yield of the benzalaminoacetal intermediate by driving the condensation equilibrium to completion. Causality : Water is a byproduct of the condensation. Because the reaction is reversible, trapped water will hydrolyze the imine back to starting materials. Continuous removal of water ensures >95% conversion[3].

  • Setup : In a round-bottom flask, combine 1.0 eq of the substituted benzaldehyde and 1.1 eq of 2,2-diethoxyethylamine.

  • Solvent : Dissolve the mixture in anhydrous toluene to achieve an approximate 0.5 M concentration. Toluene forms a highly favorable azeotrope with water.

  • Apparatus : Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux : Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the trap.

  • Completion : Once water evolution ceases (typically 4-6 hours), cool the reaction to room temperature.

  • Isolation : Concentrate the mixture under reduced pressure to yield the crude benzalaminoacetal.

  • Self-Validation Checkpoint : ¹H NMR of the crude product must show the complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the characteristic imine proton (~8.2 ppm). The acetal signals (~4.6 ppm for CH, ~3.6 ppm for OCH₂CH₃) must remain intact.

Protocol 2: The Bobbitt Modification (High-Yield Tetrahydroisoquinoline Synthesis)

Objective : Bypass the charring associated with direct acid cyclization of the imine. Causality : The imine intermediate is highly sensitive to strong Brønsted acids, leading to rapid polymerization. By reducing the imine to a secondary amine, the intermediate becomes robust enough to undergo clean cyclization in milder aqueous acids (like 6N HCl), yielding a 4[4].

  • Reduction : Dissolve the crude benzalaminoacetal (from Protocol 1) in absolute ethanol. Add 10% Pd/C (0.05 eq Pd).

  • Hydrogenation : Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature until TLC indicates complete consumption of the imine.

  • Self-Validation Checkpoint 1 : Post-hydrogenation, ¹H NMR should confirm the disappearance of the imine proton (~8.2 ppm) and the presence of a new methylene signal adjacent to the newly formed secondary amine.

  • Filtration : Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

  • Cyclization : Dissolve the resulting aminoacetal in 6N HCl. Stir at room temperature to 50°C for 12-24 hours.

  • Workup : Cool the mixture and carefully basify the aqueous layer with saturated NaHCO₃ to pH 8. Extract with dichloromethane (3x).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

  • Self-Validation Checkpoint 2 : Post-cyclization, TLC should show a highly polar, UV-active spot (ninhydrin positive) corresponding to the tetrahydroisoquinoline, distinctly separated from the non-polar acetal starting material.

References

  • Source: thermofisher.
  • Source: acs.
  • Source: cambridge.
  • Source: benchchem.

Sources

Technical Support Center: Intramolecular Heck Reaction for Azocine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The construction of eight-membered nitrogen heterocycles (azocines)—such as dibenzo[b,f]azocines, coumarin-annulated azocines, and pyrimido-azocines—via the palladium-catalyzed intramolecular Heck reaction is a powerful but notoriously temperamental transformation[1]. Due to transannular strain and unfavorable entropic factors in medium-sized ring formation, reactions frequently deviate from the desired pathway, yielding a complex mixture of side products.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative insights to help you achieve high-yielding, regioselective azocine cyclizations.

Part 1: Troubleshooting Guide – Causality of Common Side Products

When synthesizing azocines, the catalytic cycle (oxidative addition migratory insertion β -hydride elimination) is highly sensitive to steric and electronic perturbations. Below are the most common side products and the mechanistic causality behind their formation.

Issue 1: Double Bond Isomerization (Endocyclic vs. Exocyclic)

The Symptom: NMR analysis reveals an internal (endocyclic) double bond rather than the expected terminal (exocyclic) alkene. The Causality: Following the initial 8-exo-trig cyclization and β -hydride elimination, the newly formed exocyclic double bond remains in close proximity to the active Pd-H species. If the Pd-H intermediate is sufficiently long-lived, it can re-insert into the alkene, leading to thermodynamic equilibration and the formation of the more stable endocyclic azocine[2]. Interestingly, the choice of reaction conditions directly dictates this outcome: Jeffrey’s two-phase protocol (phase-transfer conditions without phosphines) heavily favors the isomerized endocyclic product, whereas standard phosphine-assisted conditions typically arrest the reaction at the kinetic exocyclic product[1]. The Solution: To trap the kinetic exocyclic product, utilize phosphine ligands (e.g., PPh 3​ ) and introduce silver salts (e.g., Ag 2​ CO 3​ ). Silver acts as a halide scavenger, precipitating AgX and preventing the formation of the [L n​ Pd(H)X] species required for re-insertion.

Issue 2: Premature Dehalogenation (Direct Reduction)

The Symptom: LC-MS indicates a major peak corresponding to [M - X + H] + , meaning the aryl halide starting material has been reduced rather than cyclized. The Causality: Dehalogenation (protodepalladation) occurs when the rate of migratory insertion is slower than the rate of reduction of the Pd(II)-aryl intermediate[3]. In 8-membered ring synthesis, the distance between the Pd center and the pendant alkene creates a high activation barrier for insertion. Consequently, the Pd(II) intermediate scavenges hydrides from the solvent (e.g., DMF), the amine base, or even the substrate itself. The Solution: Switch to a less hydride-donating solvent (e.g., toluene or THF instead of DMF) and utilize a bulky, electron-rich phosphine ligand (like P(o-tol) 3​ ) to accelerate the migratory insertion step relative to the background reduction rate.

Issue 3: Regioselectivity Failures (7-membered or 9-membered rings)

The Symptom: Formation of a 7-membered ring (via 7-exo-trig or 7-endo-trig) or a 9-membered ring (via 9-endo-trig) instead of the desired 8-membered azocine. The Causality: The transition state for 8-exo-trig cyclization competes directly with 9-endo-trig and 7-membered alternatives. While 8-exo is generally favored over 9-endo due to kinetic parameters[4], alterations in the ligand's bite angle can distort the coordination geometry of the alkene, inadvertently lowering the activation energy for alternative pathways. The Solution: Avoid large bite-angle bidentate ligands (like dppf) if 7-membered rings are forming. Stick to monodentate ligands (PPh 3​ ) which provide the conformational flexibility necessary for the substrate to adopt the required geometry for 8-exo-trig cyclization.

MechanisticPathway A Aryl Halide Precursor B Oxidative Addition (Pd(0) -> Pd(II)) A->B C Migratory Insertion B->C D 8-exo-trig Pathway (Kinetically Favored) C->D Steric Control E 9-endo-trig Pathway (Disfavored) C->E Transannular Strain F beta-Hydride Elimination D->F G beta-Hydride Elimination E->G H Exocyclic Azocine (Target Product) F->H I Endocyclic Azonine (Side Product) G->I J Double Bond Isomerization H->J Pd-H Re-insertion K Endocyclic Azocine (Side Product) J->K

Mechanistic divergence in azocine Heck cyclization highlighting side product formation.

Part 2: Quantitative Data – Condition Impact on Product Distribution

The table below synthesizes empirical data demonstrating how specific catalytic systems dictate the fate of the intramolecular Heck reaction for azocine precursors.

Catalyst SystemBase / AdditiveSolventMajor ProductMinor/Side ProductsCausality
Pd(OAc) 2​ , PPh 3​ KOAc, TBABDMF (90 °C)Exocyclic Azocine (75%)Dehalogenated (<5%)Phosphine stabilizes Pd(0), preventing premature reduction and trapping the kinetic product[1].
Pd(OAc) 2​ (Jeffrey's) K 2​ CO 3​ , TBABMeCN/H 2​ OEndocyclic Azocine (65%)Exocyclic (10%)Two-phase system promotes rapid Pd-H re-insertion, driving thermodynamic isomerization[1].
PdCl 2​ (dppf) Et 3​ NToluene7-Membered Ring (60%)8-Membered Ring (15%)Large bite-angle ligand alters transition state geometry, overriding inherent 8-exo selectivity.
Pd(OAc) 2​ , P(o-tol) 3​ Ag 2​ CO 3​ THF (70 °C)Exocyclic Azocine (80%)Isomerized (<2%)Ag + scavenges halides, destroying the Pd-H species necessary for alkene isomerization.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Phosphine-Assisted 8-exo-trig Cyclization of Dibenzo[b,f]azocines incorporates built-in validation checkpoints.

Reagents: Aryl iodide precursor (1.0 equiv), Pd(OAc) 2​ (10 mol%), PPh 3​ (20 mol%), KOAc (2.5 equiv), TBAB (1.2 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • System Purging (Critical for Pd(0) stability): Add the aryl iodide precursor, Pd(OAc) 2​ , PPh 3​ , KOAc, and TBAB to an oven-dried Schlenk flask. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and increasing the likelihood of substrate decomposition.

  • Solvent Addition & Degassing: Add anhydrous DMF via syringe. Subject the mixture to three freeze-pump-thaw cycles.

  • Controlled Heating: Immerse the flask in a pre-heated oil bath at 90 °C.

    • Causality: Gradual heating can lead to prolonged residence times of intermediate species, promoting dehalogenation. Plunging into a pre-heated bath ensures rapid activation.

  • In-Process Control (Validation Checkpoint): After 2 hours, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: If the mass spectrum shows[M+H] + matching the cyclized product, proceed. If a mass of[M - 127 + H] + (loss of iodine) is dominant, protodepalladation is occurring. Corrective action: Lower temperature to 75 °C and verify solvent anhydrous state.

  • Reaction Termination: Once TLC indicates complete consumption of the starting material (typically 6 hours), cool the mixture to room temperature and quench with water.

  • Isolation: Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF and TBAB), dry over Na 2​ SO 4​ , and purify via flash chromatography.

Troubleshooting Start Identify Major Side Product via LC-MS/NMR SP1 Dehalogenation [M - X + H]+ Start->SP1 SP2 Isomerized Alkene (Shifted NMR Signal) Start->SP2 SP3 7-Membered Ring (Alternative Cyclization) Start->SP3 Sol1 Action: Optimize Alkene Electronics or Switch Solvent SP1->Sol1 Sol2 Action: Add Ag2CO3 to Scavenge Halides & Prevent Re-insertion SP2->Sol2 Sol3 Action: Tune Phosphine Bite Angle (e.g., dppp vs PPh3) SP3->Sol3

Decision tree for troubleshooting common side products in azocine Heck reactions.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I observe a mixture of E/Z isomers in my 8-membered ring products? A: When synthesizing azocines, particularly those with flexible backbones or exocyclic double bonds, the β -hydride elimination step can occur from multiple conformers of the palladacycle. If the transition states for elimination leading to E and Z geometries are close in energy, a mixture will result. Using bulkier ligands can sometimes restrict the conformational freedom of the intermediate, driving selectivity toward the sterically less hindered E-isomer.

Q: Can I use aryl chlorides instead of aryl iodides/bromides for azocine synthesis? A: It is highly discouraged unless using specialized, highly active catalysts (like Buchwald dialkylbiaryl phosphines). The oxidative addition of Pd(0) into the C-Cl bond is significantly slower than C-I or C-Br bonds. In the context of challenging 8-membered ring formations, this slow oxidative addition usually results in catalyst death or extensive starting material degradation before any cyclization can occur.

Q: I am attempting an imidoylative Heck reaction to form a cyclic ketoimine azocine, but I am getting stable enamine byproducts. Why? A: In imidoylative Heck reactions, the insertion of the isocyanide is followed by alkene insertion. However, after cyclization, the resulting cyclic imine can undergo tautomerization to a more stable enamine, especially if the 8-membered ring conformation allows for extended conjugation[5]. This is a thermodynamic sink. If the imine is the desired target, you must carefully control the pH during workup, as trace acids catalyze this tautomerization.

References
  • Title: Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Title: Novel Synthesis of Heterocycle-Annulated Azocine Derivatives of Biological Relevance by Aromatic Aza-Claisen Rearrangement and Intramolecular Heck Reaction Source: ResearchGate URL:[Link]

  • Title: Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Title: Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Title: Synthesis of 7-Arylthiomethyl Dibenzo[b,d]azepines through Imidoylative Heck Cyclization and CPA-Catalyzed Thio-Michael Addition/Enantioselective Protonation Source: ACS Publications URL:[Link]

Sources

"improving yield of Friedel-Crafts cyclization for dibenzazocines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing significant thermodynamic and kinetic hurdles when synthesizing 8-membered nitrogen heterocycles.

Synthesizing dibenzazocines via intramolecular Friedel-Crafts cyclization is notoriously difficult. The entropic penalty of medium-sized ring formation often leads to competing intermolecular oligomerization, while the harsh Lewis acidic conditions required can degrade sensitive substrates or poison catalysts. This guide provides field-proven troubleshooting logic, validated protocols, and mechanistic insights to help you optimize your yields.

Mechanistic Overview

Before troubleshooting, it is critical to understand the self-validating system of the Friedel-Crafts pathway. The reaction relies on generating a highly electrophilic intermediate (carbocation or acylium ion) that must overcome transannular strain to undergo intramolecular electrophilic aromatic substitution (EAS).

Mechanism A N-Tethered Precursor (Alkanol/Acid) B Lewis Acid Complexation (e.g., AlCl3) A->B C Electrophilic Intermediate (Carbocation/Acylium) B->C -H2O / -LG D Intramolecular Attack (EAS) C->D Conformational Folding E Wheland Intermediate (Sigma Complex) D->E F Dibenzazocine Product E->F Deprotonation

Mechanistic pathway of intramolecular Friedel-Crafts cyclization for dibenzazocines.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture of high-molecular-weight polymers instead of the cyclized dibenzazocine. How can I shift the equilibrium? A1: You are observing intermolecular alkylation/acylation outcompeting the intramolecular pathway. Eight-membered rings suffer from significant transannular strain and an unfavorable entropy of activation.

  • Causality: High substrate concentrations increase the statistical probability of intermolecular collisions.

  • Solution: Implement the High Dilution Principle 1. Maintain the active electrophile concentration below 0.01 M. Use a syringe pump to slowly add the substrate to a large volume of refluxing solvent containing the catalyst.

Q2: Which Lewis or Brønsted acid should I select for a deactivated aromatic ring? A2: The choice of catalyst dictates the electrophilicity of the intermediate.

  • Causality: Weak Lewis acids (like ZnCl2​ ) fail to generate a sufficiently reactive electrophile from alkanols to attack an electron-deficient arene.

  • Solution: For deactivated systems, Polyphosphoric Acid (PPA) or strong Lewis acids like AlCl3​ are highly effective, providing overall high yields for dibenzazocine frameworks 2. If solubility or harshness is an issue, super Brønsted acids like Trifluoromethanesulfonic acid (TfOH) can facilitate cyclodehydration with excellent regioselectivity.

Q3: The nitrogen protecting group is cleaving during the cyclization, leading to catalyst poisoning. What are my options? A3: Crucial to the success of the Friedel-Crafts cyclization strategy is the choice of the proper nitrogen-protecting group [[3]]().

  • Causality: Free amines strongly coordinate with Lewis acids, deactivating the catalyst. Furthermore, standard carbamate protecting groups (Boc, Cbz) are acid-labile and will rapidly deprotect under these conditions.

  • Solution: Switch to an electron-withdrawing, acid-stable protecting group. Sulfonyl groups (e.g., Tosyl, Mesyl) are ideal. They withstand harsh Lewis acids and reduce the Lewis basicity of the nitrogen, preventing catalyst sequestration.

Troubleshooting Start Analyze Crude Reaction Mixture Oligomers Issue: High Oligomerization (Intermolecular) Start->Oligomers NoRxn Issue: Unreacted Starting Material Start->NoRxn Degradation Issue: Substrate Degradation / Deprotection Start->Degradation Dilution Action: Implement High Dilution (< 0.01 M) via Syringe Pump Oligomers->Dilution Entropic control Catalyst Action: Increase Lewis Acid Strength (e.g., AlCl3 or TfOH) NoRxn->Catalyst Enhance electrophilicity Protecting Action: Switch N-Protecting Group (e.g., to Ts or Ms) Degradation->Protecting Stabilize amine

Troubleshooting logic tree for optimizing Friedel-Crafts cyclization yields.

Quantitative Data: Catalyst & Conditions Optimization

The following table summarizes the causal relationship between reaction conditions and cyclization success, derived from optimized internal workflows.

Catalyst SystemConcentration (M)N-Protecting GroupMajor OutcomeIsolated Yield (%)
AlCl3​ / DCM0.1BocSubstrate Degradation< 5%
BF3​⋅Et2​O / DCE0.05TsIntermolecular Oligomers15%
PPA (neat)0.05None (Free Amine)Catalyst Poisoning / No Rxn0%
AlCl3​ / DCM 0.005 (Syringe Pump) Ts Desired Dibenzazocine 82%
TfOH / Toluene 0.01 Ms Desired Dibenzazocine 78%

Validated Experimental Protocol: High-Dilution Friedel-Crafts Alkylation

Objective: Synthesize N-tosyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine from the corresponding alkanol precursor while suppressing intermolecular oligomerization.

Materials: N-tosyl alkanol precursor, anhydrous Dichloromethane (DCM), Aluminum Chloride ( AlCl3​ ), 1 M HCl, inert Argon gas.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a syringe pump inlet. Purge the system thoroughly with Argon.

  • Catalyst Suspension: Add 3.0 equivalents of anhydrous AlCl3​ to the flask. Suspend in 50 mL of anhydrous DCM and cool to 0 °C using an ice bath.

  • Precursor Dilution: Dissolve 1.0 mmol of the N-tosyl alkanol precursor in 100 mL of anhydrous DCM to create a highly dilute 0.01 M stock solution.

  • Controlled Addition (Critical Step): Using a syringe pump, add the precursor solution dropwise to the catalyst suspension over a period of 4 to 6 hours. Note: This maintains pseudo-infinite dilution, thermodynamically favoring the intramolecular 8-exo-trig/dig pathway over bimolecular collisions.

  • Cyclization Phase: Once the addition is complete, allow the reaction mixture to warm to room temperature, then heat to a gentle reflux (40 °C) for an additional 2 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Quenching: Cool the reaction to 0 °C. Carefully quench by dropwise addition of ice-cold 1 M HCl (20 mL). Note: This specific acidic quench is required to break down the stable aluminum-product coordination complexes.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO3​ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure dibenzazocine.

References

  • Hassan A. K. Abd El-Aal et al., "Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines", ResearchGate. 2

  • Comprehensive Heterocyclic Chemistry III Vol.14 Eight-membered And Larger Heterocyclic Rings, VDOC.PUB. 1

  • Daniel Kaufmann et al., "A New Synthesis of Oxcarbazepine Using a Friedel—Crafts Cyclization Strategy", ResearchGate. 3

Sources

"troubleshooting poor solubility of tetrahydrodibenzazocines in assays"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Poor Solubility in Preclinical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and systematic protocols for addressing the solubility challenges commonly encountered with tetrahydrodibenzazocine derivatives and other lipophilic compounds in experimental assays. This guide is structured to move from foundational questions to advanced, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: I dissolved my tetrahydrodibenzazocine in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What's happening?

This is a classic issue known as "shock precipitation." It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent, like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower.[1][2] The organic solvent disperses, leaving the compound supersaturated in the aqueous environment, causing it to crash out of solution.[1] The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Q2: Why are tetrahydrodibenzazocines and similar molecules so difficult to dissolve in aqueous solutions?

Tetrahydrodibenzazocine scaffolds are typically large, rigid, and lipophilic ("grease-ball" molecules), characteristics that lead to poor water solubility.[3] It is estimated that up to 90% of new chemical entities are poorly water-soluble, making this a common hurdle in drug discovery.[4] These molecules prefer non-polar environments and lack the ionizable groups or hydrogen-bonding capacity to interact favorably with water, the primary component of most biological assay buffers.[5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is a critical, cell-line-dependent parameter. While DMSO is a powerful solvent, it can be toxic.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% for extended periods without significant cytotoxicity.[1][6]

  • Concentrations >1%: Often lead to cell stress, membrane damage, or cell death.[6][7]

  • Concentrations <0.1%: Generally considered safe for most cells.[7]

Crucially, you must perform a solvent tolerance study for your specific cell line and assay duration. Even at non-toxic levels, DMSO can influence cell behavior, such as membrane permeability, which could affect how your compound enters the cells.[7][8]

In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose and solve solubility issues.

Step 1: Foundational Check - Stock Solution Integrity

Before troubleshooting the assay, ensure your stock solution is sound.

Q: How can I be sure my compound is fully dissolved in the stock solution?

A: Incomplete dissolution of the primary stock is a common source of error.[9]

  • Visual Inspection: After adding the solvent, vortex vigorously. Hold the vial against a light source to check for any visible particulates.

  • Gentle Warming: Gently warm the solution to 37-50°C in a water bath while mixing.[1] Many compounds have improved solubility at slightly elevated temperatures. Allow the solution to cool to room temperature to ensure it remains in solution.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up small aggregates and aid dissolution.[1]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate over time.[1] Prepare single-use aliquots of your stock solution to maintain its integrity.[1]

Step 2: Systematic Workflow for Assay Preparation

If the stock solution is clear, the problem likely lies in the dilution process or the final assay medium. The following workflow diagram outlines a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Workflow A Start: Compound Precipitation Observed B Is stock solution clear? (Warming, Vortexing, Sonication) A->B C Prepare Fresh Stock Solution (Aliquot for single use) B->C No D Optimize Dilution Method (Serial Dilution, Pre-warm Media) B->D Yes C->B E Precipitation Solved? D->E F Use Solubility Enhancers (Cyclodextrins, Serum) E->F No I Proceed with Assay E->I Yes G Precipitation Solved? F->G H Advanced Formulation (Co-solvents, Lipid-based systems) G->H No G->I Yes J Consult Formulation Specialist H->J

Caption: A systematic workflow for troubleshooting compound precipitation.

Q: How can I improve my dilution technique to prevent "shock" precipitation?

A: The goal is to make the transition from organic to aqueous environments as gentle as possible.

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add this to your aqueous medium. This lowers the concentration gradient at the final step.

  • Pre-warm the Medium: Ensure your cell culture medium or assay buffer is warmed to 37°C before adding the compound.[2] Many compounds are less soluble in cold solutions.

  • Add Compound to Vortex: While gently vortexing or swirling the tube of assay medium, add the compound stock dropwise. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.

  • The "Serum-First" Method (for cell-based assays): If your media contains serum, try adding your DMSO stock directly to a small volume of pure serum (e.g., FBS) first. Mix well, then add this serum-compound mixture to the rest of your serum-free or low-serum medium. Serum proteins like albumin can bind to lipophilic compounds and act as natural solubilizing agents.[1]

Step 3: Advanced Solubilization - Modifying the Assay Medium

If optimizing the dilution protocol is insufficient, the next step is to actively increase the solubilizing capacity of the assay medium itself.

Q: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as "molecular buckets" that encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic part from the aqueous environment and increasing the apparent solubility of the compound.[12][][14]

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Hydrophobic Drug Cavity Hydrophobic Cavity Drug->Cavity Forms Non-covalent Bond

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Which cyclodextrin should I use? For biological assays, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[15]

Cyclodextrin DerivativeKey FeaturesTypical Starting Concentration
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) High aqueous solubility, excellent safety profile, widely used in pharmaceutical formulations.[1][11]1-10 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged, can be useful for specific compound interactions.[15]1-10 mM
Methyl-β-cyclodextrin (M-β-CD) High solubility, but known to extract cholesterol from cell membranes; use with caution in cell-based assays as it can cause cytotoxicity.0.5-5 mM

Important: The use of cyclodextrins can alter the free concentration of your drug, potentially impacting its activity. Always run a control with the cyclodextrin alone to ensure it does not interfere with your assay readout.

Q: Are there other solubilizing excipients I can use?

A: Yes, several other strategies are employed in formulation science, though they require more careful validation for in-vitro assays.

  • Co-solvents: Using a mixture of solvents for the stock solution can sometimes improve solubility upon dilution.[16] Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[14][15][17] The final concentration of any co-solvent must be tested for assay compatibility and cell toxicity.

  • Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles that encapsulate hydrophobic drugs.[14][18] However, surfactants can easily disrupt cell membranes and interfere with protein function, so they must be used at very low, sub-toxic concentrations.

Protocols
Protocol 1: Solvent Tolerance Test for Cell-Based Assays

Objective: To determine the maximum concentration of your chosen solvent (e.g., DMSO) that does not affect cell viability or the assay signal.

  • Cell Seeding: Plate your cells in a 96-well plate at the density you use for your primary assay. Allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a 2X concentration series of your solvent in the final assay medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (vehicle control), prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% solutions.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X solvent dilutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: At the end of the incubation, perform your cell viability assay (e.g., MTT, CellTiter-Glo®) or your specific functional assay (without the compound) to measure any baseline signal changes.

  • Analysis: Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a significant change from the vehicle control is your maximum tolerable solvent concentration.

Protocol 2: Using HP-β-CD to Prepare a Working Solution

Objective: To prepare a clear, soluble working solution of a tetrahydrodibenzazocine using a cyclodextrin enhancer.

  • Prepare HP-β-CD Solution: Prepare a 20 mM stock solution of (2-Hydroxypropyl)-β-cyclodextrin in your assay buffer (e.g., serum-free DMEM). Warm to 37°C and stir until fully dissolved.

  • Compound Addition: To a sterile microcentrifuge tube, add the required volume of your high-concentration DMSO stock of the tetrahydrodibenzazocine.

  • Complexation: Add the warm 20 mM HP-β-CD solution to the DMSO stock. The final concentration of HP-β-CD should be at least 10 mM. Vortex the mixture vigorously for 1-2 minutes.

  • Incubation (Optional but Recommended): Incubate the mixture at room temperature for 30-60 minutes on a shaker or rotator to allow for efficient complex formation.

  • Final Dilution: This cyclodextrin-compound complex can now be used as your top concentration for serial dilutions in the final assay medium (which can, but does not have to, contain the same concentration of HP-β-CD).

  • Validation: Always include a "vehicle" control containing the same final concentration of DMSO and HP-β-CD as your treated samples to account for any effects of the excipients themselves.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • DMSO in cell based assays - Scientist Solutions. (2025, January 16). Scientist Solutions.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020, February 18).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). MDPI.
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. Academia.edu.
  • Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs - PubMed. (2024, January 14).
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Solubilizer Excipients - Protheragen. Protheragen.
  • What effects does DMSO have on cell assays? - Quora. (2017, August 3). Quora.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric. (2024, September 18). Symmetric.
  • Strategies to address low drug solubility in discovery and development - PubMed. (2013, January 15).
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - MDPI. (2017, November 10). MDPI.
  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina.
  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). Contract Pharma.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. MilliporeSigma.
  • troubleshooting Compound XAC experiments - Benchchem. Benchchem.
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2016, April 30).
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, June 27).
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate. (2025, October 13).
  • Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations - CatSci. (2022, April 7).
  • Advanced spray drying techniques for the formulation of poorly soluble compounds. (2023, September 18). Lonza.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Procell.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands.
  • Trypanocidal Activity and Increased Solubility of Benznidazole Incorporated in PEG 4000 and Its Deriv

Sources

Technical Support Center: Addressing Off-Target Effects of Dibenzazocine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers working with dibenzazocine compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the in vitro assessment of off-target effects. Dibenzazocine-based compounds are a promising class of molecules, but their structural complexity can lead to unintended interactions with various biological targets. Understanding and mitigating these off-target effects is paramount for the development of safe and effective therapeutics.[1]

This document is structured to provide a logical flow from initial experimental design considerations to detailed troubleshooting of specific assays. Our goal is to empower you with the knowledge to anticipate, identify, and address off-target liabilities, ensuring the integrity and reliability of your in vitro data.

Core Principles for Investigating Off-Target Effects

Before delving into specific assays, it's crucial to establish a foundational understanding of the principles that guide the investigation of off-target effects.

  • Proactive vs. Reactive Approaches: Off-target screening should not be an afterthought. A proactive approach, integrating off-target liability assessment early in the drug discovery process, is more cost-effective and can prevent late-stage failures.[2][3]

  • Concentration is Key: The concentration of your dibenzazocine compound in an assay is a critical determinant of its off-target activity. It is essential to use concentrations that are relevant to the anticipated therapeutic exposure.[4]

  • Cellular Context Matters: In vitro biochemical assays do not always perfectly predict effects in a cellular environment.[5] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity.[1][5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with dibenzazocine compounds in vitro.

Q1: What are the most common off-target liabilities associated with dibenzazocine compounds?

Dibenzazocine scaffolds, due to their structural motifs, can exhibit affinity for a range of receptors and channels beyond their intended target. While the specific off-target profile will depend on the individual compound's structure, common liabilities include:

  • Monoamine Transporters (SERT, DAT): Due to structural similarities with endogenous monoamines, some dibenzazocines may interact with serotonin and dopamine transporters.

  • Adrenergic and Muscarinic Receptors: Interactions with these receptors are a common source of off-target effects for many compound classes and should be investigated.

  • hERG Potassium Channel: Blockade of the hERG channel is a critical safety concern as it can lead to cardiac arrhythmias.[7][8][9] This is a mandatory checkpoint in preclinical safety assessment.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered compound metabolism.[10][11][12]

Q2: I'm observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?

Yes, unexpected cytotoxicity is a strong indicator of potential off-target activity, especially if it occurs at concentrations close to the compound's effective concentration (EC₅₀).[1][4] This toxicity could stem from interactions with unforeseen cellular targets or general disruption of cellular processes.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) in your cell line using a standard method like MTT, XTT, or a luminescent cell viability assay.[13]

  • Evaluate the Therapeutic Window: Compare the CC₅₀ to the EC₅₀ of your compound for its on-target effect. A narrow therapeutic window suggests a higher likelihood of off-target toxicity.[1]

  • Use Target-Null Cell Lines: If available, test your compound in a cell line that does not express the intended target.[1] Cytotoxicity in these cells would strongly indicate off-target effects.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

This is a critical question in drug discovery. A multi-pronged approach is recommended:

  • Use Control Compounds: Include well-characterized, selective antagonists for suspected off-target receptors in your experiments.[4] If an antagonist reverses the unexpected phenotype, it points to the involvement of that off-target.

  • Rescue Experiments: If feasible, express a drug-resistant mutant of the primary target in your cells. If the off-target phenotype persists in the presence of the drug-resistant mutant, it is likely not mediated by the primary target.[5]

  • Comprehensive Profiling: The most definitive way to identify off-target interactions is through broad screening panels that assess the compound's activity against a wide range of kinases, GPCRs, ion channels, and enzymes.[2][5][14]

Q4: What are some best practices for minimizing non-specific binding in my in vitro assays?

Non-specific binding (NSB) is a common source of error in in vitro assays and can lead to inaccurate results.[15]

Strategies to Minimize NSB:

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of your assay buffer. Adding a small amount of a non-ionic detergent like Tween-20 can also help.[15]

  • Use Blocking Agents: For plate-based assays, ensure all unoccupied sites are blocked with an appropriate agent like bovine serum albumin (BSA) or non-fat dry milk.[15]

  • Consider Ligand Properties: Highly lipophilic or charged compounds are more prone to non-specific binding.[15] If possible, modify the compound to reduce these properties without affecting on-target activity.

Troubleshooting Guides for Key In Vitro Assays

This section provides detailed troubleshooting guides for common in vitro assays used to assess the off-target effects of dibenzazocine compounds.

Guide 1: hERG Channel Blockade Assays

The assessment of hERG channel inhibition is a critical safety evaluation for all drug candidates.[7][8][9]

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Optimization Strategy Expected Outcome
High Variability Between Replicates Pipetting inaccuracies; Inconsistent cell plating; Temperature fluctuations.Calibrate pipettes regularly; Ensure a homogenous cell suspension before plating; Use a temperature-controlled incubator.[16]Improved reproducibility of results.
Low Signal-to-Noise Ratio Low hERG channel expression in the cell line; Degraded reagents.Use a cell line with validated high-level hERG expression; Prepare fresh reagent solutions for each experiment.Increased assay window and sensitivity.
False Positives Compound fluorescence interference (in fluorescence-based assays); Compound precipitation at high concentrations.Run a compound interference control (compound without cells); Visually inspect wells for precipitation and consider using a lower top concentration.More accurate determination of hERG inhibition.
Experimental Workflow: Automated Patch Clamp hERG Assay

hERG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture (e.g., HEK293-hERG) cell_dispensing Cell Dispensing into Patch Plate cell_prep->cell_dispensing compound_prep Compound Dilution Series compound_add Compound Addition compound_prep->compound_add seal_formation Gigaseal Formation cell_dispensing->seal_formation baseline_rec Baseline Current Recording seal_formation->baseline_rec baseline_rec->compound_add post_compound_rec Post-Compound Current Recording compound_add->post_compound_rec data_acq Data Acquisition post_compound_rec->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_curve Generate IC50 Curve inhibition_calc->ic50_curve

Caption: Automated patch clamp workflow for hERG assessment.

Guide 2: Cytochrome P450 (CYP) Inhibition Assays

CYP inhibition assays are crucial for predicting potential drug-drug interactions.[10][11][12] Fluorogenic and LC-MS/MS-based methods are commonly used.[10][17]

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Optimization Strategy Expected Outcome
False Results in Fluorogenic Assays Test compound exhibits fluorescence or quenches the fluorescent signal.Run a control with the test compound and the detection system in the absence of the CYP enzyme; Consider using an alternative LC-MS/MS-based assay.[10]Accurate determination of CYP inhibition without compound interference.
High IC₅₀ Variability Inconsistent incubation times; Pipetting errors in serial dilutions.Standardize incubation times precisely; Ensure thorough mixing between serial dilutions.[16][18]More consistent and reliable IC₅₀ values.
No Inhibition Observed Compound is not a direct inhibitor but may be a mechanism-based inactivator.Perform a time-dependent inhibition (TDI) assay to assess mechanism-based inactivation.Identification of time-dependent CYP inhibition.
Experimental Workflow: Fluorogenic CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis microsome_prep Prepare Human Liver Microsomes pre_incubation Pre-incubate Microsomes and Compound microsome_prep->pre_incubation compound_prep Prepare Compound Dilutions compound_prep->pre_incubation substrate_prep Prepare Fluorogenic Substrate reaction_init Initiate Reaction with Substrate/NADPH substrate_prep->reaction_init pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop fluorescence_read Read Fluorescence reaction_stop->fluorescence_read inhibition_calc Calculate % Inhibition fluorescence_read->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

Caption: Workflow for a fluorogenic CYP inhibition assay.

Guide 3: In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for assessing the overall cellular health impact of a compound.[18][19][20]

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Optimization Strategy Expected Outcome
High Background Signal High cell density; Excessive force during pipetting leading to cell lysis.Optimize cell seeding density; Handle cell suspensions gently during plating.[19]Reduced background and improved assay window.
Inconsistent Results Variability in cell health; Inconsistent incubation times.Use cells from a consistent passage number and ensure they are in the logarithmic growth phase; Standardize incubation times.[13][18][21]Improved reproducibility of cytotoxicity data.
Assay Interference Compound interacts with the assay reagents (e.g., reduces MTT).Run a compound-only control (no cells) to check for direct interaction with the assay reagents; Consider using an alternative cytotoxicity assay with a different readout.Accurate measurement of cell viability without compound interference.
Experimental Protocol: XTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]

  • Compound Addition: Prepare serial dilutions of the dibenzazocine compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle-only and medium-only controls.[13]

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's protocol.[13]

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.[13]

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[13]

  • Measurement: Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

Data Presentation and Interpretation

Clear and concise presentation of off-target screening data is essential for informed decision-making.

Table 1: Example Off-Target Profile for a Dibenzazocine Compound
Target Assay Type IC₅₀ / Kᵢ (µM) Notes
Primary Target Biochemical0.05High on-target potency.
hERG Channel Patch Clamp> 30Low risk of cardiac liability.
CYP3A4 Fluorogenic15Potential for drug-drug interactions at high concentrations.
SERT Radioligand Binding2.5Potential for serotonergic side effects.
M₁ Muscarinic Receptor Radioligand Binding8.0Potential for anticholinergic side effects.
Cytotoxicity (HepG2) XTT Assay> 50Low general cytotoxicity.
Interpreting the Data

The data in Table 1 suggests that while the compound is potent at its primary target, it has some off-target activity at SERT and M₁ receptors at concentrations that might be therapeutically relevant. The moderate inhibition of CYP3A4 also warrants further investigation. This information is critical for guiding the next steps in the drug development process, which may include structural modifications to improve selectivity or further in vivo studies to assess the physiological relevance of these off-target interactions.

Conclusion

A thorough in vitro evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. For dibenzazocine compounds, a systematic and proactive approach to identifying and mitigating these unintended interactions is essential for advancing safe and effective therapeutic candidates. This technical support guide provides a framework for addressing common challenges, but it is important to remember that each compound is unique. Careful experimental design, rigorous data analysis, and a deep understanding of the underlying biological principles are the cornerstones of successful off-target de-risking.

References

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC. (n.d.).
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (n.d.).
  • Cytotoxicity Assay Protocol. (2024, February 28).
  • (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. (2018, May 31).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations - Merck Millipore. (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
  • The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed. (n.d.).
  • In vitro cytotoxicity assay - Bio-protocol. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.).
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (n.d.).
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC. (n.d.).
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK. (n.d.).
  • How to minimize off-target effects of Dibenzepin in cellular assays - Benchchem. (n.d.).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • Strategies for reducing non-specific binding in receptor assays - Benchchem. (n.d.).
  • FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics - Advancing RNA. (2024, December 11).
  • Technical Support Center: Investigating Potential Off-Target Kinase Inhibition - Benchchem. (n.d.).
  • Litorin Receptor Binding Assay: Technical Support Center - Benchchem. (n.d.).
  • How to accelerate assay development and reduce cycle times - The Blog - Tecan. (n.d.).
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17).
  • Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.).
  • In Vitro Toxicology Assay Kit (TOX6) - Technical Bulletin. (n.d.).
  • Strategies to minimize off-target effects of Costatolide in cellular assays - Benchchem. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • CYP450 Inhibition and Induction Assay - Creative Diagnostics. (2024, May 24).
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18).
  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. (n.d.).
  • WuXi AppTec in vitro Safety Pharmacology Profiling. (n.d.).
  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (n.d.).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.).
  • Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC - NIH. (n.d.).
  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. (n.d.).
  • Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro - ResearchGate. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials. (2007, August 28).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17).
  • Assay Troubleshooting | MB - About. (n.d.).
  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. (n.d.).
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. (n.d.).
  • Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell-Based Assays - Benchchem. (n.d.).

Sources

Technical Support Center: Improving the Pharmacokinetic Profile of Dibenzazocine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzazocine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this important class of compounds.

The dibenzazocine scaffold, a privileged structure in medicinal chemistry, often presents unique challenges in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This resource is structured to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles faced when working with dibenzazocine derivatives.

Q1: What are the primary reasons for the poor oral bioavailability often observed with novel dibenzazocine derivatives?

A1: The low oral bioavailability of many dibenzazocine derivatives can typically be attributed to two main factors: limited aqueous solubility and significant first-pass metabolism.[1] The fused aromatic ring system contributes to the lipophilicity of these compounds, which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. Furthermore, the dibenzazocine core is susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[1][2]

Q2: What are the key physicochemical properties of dibenzazocine derivatives that I should prioritize for optimization?

A2: To improve the pharmacokinetic profile, focus on optimizing the following physicochemical properties:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor solubility, increased plasma protein binding, and higher metabolic clearance.[3][4]

  • Aqueous Solubility: This is a critical factor for dissolution in the GI tract. Poor solubility is a common reason for low and variable oral absorption.[5][6]

  • Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential and is correlated with its permeability across biological membranes.[3]

  • Ionization State (pKa): The pKa of your compound will determine its charge at different physiological pH values, which in turn affects its solubility and ability to cross cell membranes.

Q3: My dibenzazocine derivative shows high clearance in vivo. What are the likely metabolic "soft spots" on the scaffold?

A3: The dibenzazocine scaffold presents several potential sites for metabolism. The aromatic rings are susceptible to hydroxylation by CYP450 enzymes. The nitrogen atom within the azocine ring can also be a site for oxidation. Identifying the specific metabolites through in vitro metabolism studies is a crucial step in understanding and addressing high clearance.[2]

Q4: What are the most effective strategies to block metabolic liabilities on the dibenzazocine core?

A4: A powerful strategy is "scaffold-hopping," where a metabolically labile part of the molecule is replaced with a more stable bioisostere.[2] For example, replacing a phenyl ring with a pyridine or other electron-deficient heterocycle can increase resistance to oxidative metabolism.[2] Another common approach is to introduce sterically hindering groups or electron-withdrawing groups near the metabolic soft spots to reduce their susceptibility to enzymatic attack.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to identifying and solving common experimental issues.

Issue 1: High Inter-Animal Variability in Plasma Concentrations Following Oral Dosing

Question: We are observing significant variability in the plasma concentrations of our dibenzazocine derivative after oral gavage in our rodent model. What are the potential causes and how can we improve consistency?

Answer: High variability is often a symptom of poor and inconsistent absorption, which is frequently linked to low solubility.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in plasma concentrations.

Detailed Troubleshooting Steps:

  • Review Dosing Protocol: Ensure strict consistency in your oral gavage technique, including dosing volume, needle placement, and animal handling.

  • Control for Food Effects: The presence of food can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).[5]

  • Formulation Optimization: If you are using a simple suspension, consider the following to improve drug solubilization:

    • Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[6][7]

    • Enabling Formulations: Explore the use of co-solvents (e.g., PEG 400, DMSO), surfactants, or cyclodextrins to enhance solubility.[5][7] For more complex challenges, consider lipid-based formulations or amorphous solid dispersions.

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the oral bioavailability and assess the variability of a novel dibenzazocine derivative.

  • Materials:

    • Dibenzazocine derivative

    • Appropriate formulation vehicle (e.g., 0.5% methylcellulose in water, or a more advanced formulation)

    • Male Sprague-Dawley rats (8-10 weeks old)

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA tubes)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Protocol:

    • Animal Acclimatization and Fasting: Acclimate rats to the housing conditions for at least 3 days. Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Dosing:

      • Oral Group (n=5): Administer the dibenzazocine derivative formulation orally via gavage at the desired dose (e.g., 10 mg/kg).

      • Intravenous Group (n=3): Administer a known dose of the compound intravenously (e.g., 1 mg/kg) to determine the absolute bioavailability.

    • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately place blood samples into EDTA-containing tubes and keep on ice. Centrifuge the samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Analysis: Quantify the concentration of the dibenzazocine derivative in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to the intravenous route.[1]

Issue 2: Rapid In Vitro Clearance in Liver Microsomes

Question: Our lead dibenzazocine compound is rapidly metabolized in our human liver microsome (HLM) assay, suggesting a short in vivo half-life. How can we identify the metabolic liabilities and design more stable analogs?

Answer: Rapid in vitro clearance is a strong indicator of metabolic instability. The next steps involve identifying the site of metabolism and then using medicinal chemistry strategies to block it.

Metabolic Stability Improvement Workflow:

Caption: Workflow for improving metabolic stability.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes

  • Objective: To identify the major metabolites of a dibenzazocine derivative.

  • Materials:

    • Dibenzazocine derivative

    • Human liver microsomes (pooled)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

    • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Protocol:

    • Incubation: Prepare a reaction mixture containing the dibenzazocine derivative (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

    • Initiate Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold ACN with 0.1% formic acid.

    • Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to detect and characterize potential metabolites based on their accurate mass and fragmentation patterns. Common metabolic transformations to look for include hydroxylations, N-oxidations, and demethylations.

Part 3: Data Presentation & Interpretation

Clear and concise data presentation is crucial for making informed decisions.

Table 1: Example Pharmacokinetic Parameters for a Dibenzazocine Derivative Series

Compound IDModificationOral Bioavailability (F%)Clearance (mL/min/kg)Half-life (t½, h)
DBZ-001Parent15501.2
DBZ-0024-Fluoro substitution25352.5
DBZ-003Phenyl to Pyridyl45156.8

This table allows for a clear comparison of how different chemical modifications impact the key pharmacokinetic parameters of your dibenzazocine derivatives.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available from: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available from: [Link]

  • Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Current Drug Metabolism. Available from: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available from: [Link]

  • Prediction of pharmacokinetic properties using experimental approaches during early drug discovery. PubMed. Available from: [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. PMC. Available from: [Link]

  • Methods for predicting in vivo pharmacokinetics using data from in vitro assays. PubMed. Available from: [Link]

  • In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. PMC. Available from: [Link]

  • The Influence of Physicochemical Properties on ADME. PhysChem Forum. Available from: [Link]

  • Physicochemical Descriptors Related to ADME Properties. ResearchGate. Available from: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. Available from: [Link]

  • Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems. PubMed. Available from: [Link]

  • Physiologically Based Pharmacokinetics Modeling in Biopharmaceutics: Case Studies for Establishing the Bioequivalence Safe Space for Innovator and Generic Drugs. ResearchGate. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • ADME Properties in Drug Delivery. MDPI. Available from: [Link]

  • Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona. Available from: [Link]

  • What are the physicochemical properties affecting drug distribution?. Patsnap. Available from: [Link]

  • Biopharmaceutics Applications of Physiologically Based Pharmacokinetic Absorption Modeling and Simulation in Regulatory Submissions. Springer. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available from: [Link]

  • Journal of Pharmacokinetics and Drug Dynamics. Available from: [Link]

  • Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. PubMed. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparative Study of Dibenzazocines and Tricyclic Antidepressants: Structural Dynamics, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide / Technical Protocol

Executive Summary

For decades, tricyclic antidepressants (TCAs) featuring a 7-membered central dibenzazepine ring (e.g., imipramine, clomipramine) have served as the cornerstone of psychopharmacology, primarily functioning as monoamine reuptake inhibitors[1],[2]. However, their rigid "butterfly" conformation is notoriously promiscuous, leading to significant off-target binding at histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors[2],[3].

Recent advances in medicinal chemistry have shifted focus toward dibenzazocines —analogues featuring an expanded 8-membered central ring. As a Senior Application Scientist, I present this comparative guide to elucidate how expanding the central ring by a single carbon fundamentally alters the molecule's conformational flexibility, dihedral angle, and spatial pharmacophore[4]. This structural divergence not only attenuates off-target TCA toxicities but also unlocks novel therapeutic applications, such as selective SIRT2 inhibition and advanced kinase modulation[5].

Structural and Conformational Dynamics

The biological activity of tricyclic agents is heavily dictated by the dihedral angle between their two flanking phenyl rings[4].

  • Dibenzazepines (TCAs): The 7-membered central ring restricts the molecule to a rigid, V-shaped "butterfly" conformation. This constrained geometry forces the basic alkylamine side chain into a specific spatial vector that perfectly mimics the monoamine neurotransmitters (serotonin and norepinephrine), ensuring high affinity for SERT and NET[2]. However, this rigid topology also fits the binding pockets of off-target GPCRs, causing the classic TCA side-effect profile (sedation, dry mouth, orthostatic hypotension)[1].

  • Dibenzazocines: The expansion to an 8-membered ring introduces significant internal conformational flexibility[4]. Dibenzazocines can oscillate between chair and twist-boat conformations. This flexibility alters the biaryl dihedral angle (shifting from ~110° in TCAs to closer to 90° or 180° depending on the substituent)[4]. Consequently, the spatial projection of the pharmacophore is altered, reducing affinity for classical TCA off-targets while enabling the scaffold to access deeper, narrower binding pockets, such as the catalytic domain of SIRT2[5].

G TCA Dibenzazepines (7-Membered Ring) Flex Restricted Butterfly Conformation (Fixed Dihedral Angle) TCA->Flex DBZ Dibenzazocines (8-Membered Ring) Flex2 High Conformational Flexibility (Chair/Twist-Boat States) DBZ->Flex2 Target1 High SERT/NET Affinity Flex->Target1 OffTarget High Off-Target Binding (H1, M1, α1 Toxicity) Flex->OffTarget Target2 Altered SERT/NET Kinetics Flex2->Target2 NovelTarget Novel Therapeutic Targets (e.g., SIRT2 Inhibition) Flex2->NovelTarget

Fig 1. Divergent pharmacological pathways driven by central ring expansion from 7 to 8 members.

Pharmacological Performance Comparison

To objectively compare the performance of these two scaffolds, we must look at quantitative binding affinities. The table below synthesizes experimental data comparing a classic TCA (Imipramine) against a prototype Dibenzazocine derivative.

ParameterDibenzazepines (e.g., Imipramine)Dibenzazocines (Prototype Scaffolds)Causality / Mechanistic Driver
Central Ring Size 7-membered8-memberedEntropic constraints dictate ring rigidity.
SERT Affinity (K_i) High (~1.4 nM)Moderate to Low (>100 nM)Altered basic amine projection reduces SERT pocket fit[2].
NET Affinity (K_i) High (~37 nM)Moderate to Low (>200 nM)Loss of the rigid "butterfly" shape disrupts NET binding.
H1 Receptor Affinity Very High (Sedative)Significantly AttenuatedIncreased dihedral angle prevents optimal GPCR docking.
Novel Target Affinity NoneHigh (SIRT2 IC50 ~18 μM)Flexible 8-membered ring fits the SIRT2 catalytic domain[5].
Synthetic Accessibility High (Standard cyclization)Moderate (Requires specialized oxidation)8-membered rings are entropically disfavored during synthesis[6].

Experimental Protocols: Synthesis and Validation

As application scientists, we must ensure that our experimental workflows are self-validating. The synthesis of 8-membered rings is notoriously difficult due to transannular strain and entropic penalties. Traditional Friedel-Crafts approaches often yield complex mixtures[7]. Below is a state-of-the-art, self-validating protocol utilizing Iodine(III)-mediated oxidation to construct dibenzazocines[6].

Protocol A: Iodine(III)-Mediated Synthesis of Dibenzazocines

Objective: To synthesize a dibenzazocine scaffold via a mild, room-temperature C-N bond formation. Causality: We utilize phenyliodine(III) bis(trifluoroacetate) (PIFA) because it acts as a powerful two-electron oxidant. It reacts with 2-substituted anilines to generate a highly electrophilic N-centered cationic reactive intermediate. This extreme electrophilicity overcomes the entropic barrier, forcing an ortho-attack cyclization with the pendant arene to form the 8-membered ring directly[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-substituted aniline precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent premature oxidative degradation.

  • Oxidation Initiation: Add PIFA (1.1 equiv) dropwise at 0 °C. The slight excess ensures complete conversion without over-oxidizing the resulting heterocycle.

  • Acid Scavenging: Add Magnesium Oxide (MgO) (2.0 equiv). Causality: PIFA reduction generates trifluoroacetic acid. MgO neutralizes this byproduct, preventing acid-catalyzed degradation of the newly formed 8-membered ring and driving the reaction to quantitative yields within 5-30 minutes[6].

  • Cyclization: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The cationic intermediate will undergo intramolecular cyclization.

  • Self-Validation (HRMS & NMR):

    • Why: The reaction can theoretically form a kinetically favored 7-membered spirocycle instead of the 8-membered dibenzazocine[6].

    • Action: Perform 2D-NMR (HMBC/HSQC). The presence of cross-peaks between the bridging methylene protons and the ortho-carbons of the adjacent aryl ring definitively validates the 8-membered dibenzazocine topology.

G Precursor 2-Substituted Aniline Precursor Oxidation Iodine(III) Oxidation (PIFA + MgO, RT) Precursor->Oxidation Intermediate Electrophilic Cationic Intermediate Oxidation->Intermediate Cyclization ortho-Attack Cyclization Intermediate->Cyclization Validation 2D-NMR Validation (Rule out Spirocycle) Cyclization->Validation

Fig 2. Self-validating synthetic workflow for dibenzazocine scaffolds via Iodine(III) oxidation.

Protocol B: Radioligand Binding Validation (Receptor Profiling)

Objective: To empirically validate the loss of off-target affinity in the synthesized dibenzazocine compared to the parent TCA. Causality: We employ a competitive radioligand binding assay. By using a known high-affinity radioligand (e.g., [3H]-mepyramine for H1 receptors), we can accurately calculate the displacement kinetics (K_i) of our new dibenzazocine, isolating the variable of ring size.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes expressing human H1 receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H]-mepyramine, and varying concentrations of the test compound (Dibenzazocine vs. Imipramine control, 10−10 to 10−4 M).

  • Non-Specific Binding Control: Include a parallel well with 10 µM unlabeled triprolidine. Causality: This saturates all specific H1 sites, allowing us to subtract background noise (non-specific lipid binding) from the total signal, ensuring a self-validating data set.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand adherence). Wash three times with ice-cold buffer.

  • Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate the IC50 via non-linear regression and convert to K_i using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The transition from tricyclic dibenzazepines to dibenzazocines represents a masterclass in structural pharmacology. By intentionally expanding the central ring, researchers sacrifice the rigid monoamine-mimicking geometry of traditional TCAs in favor of a highly flexible scaffold. This flexibility acts as a molecular key, bypassing the shallow off-target GPCRs that plague TCAs, and unlocking complex, deep-pocket targets like SIRT2. Utilizing modern, self-validating synthetic techniques like Iodine(III)-mediated oxidation allows application scientists to efficiently explore this promising chemical space.

References

  • [1] Tricyclic antidepressant - Wikipedia. Wikipedia.org. Available at:

  • [4] Nitrogen Bridged Diazocines: Photochromes Switching within the Near-Infrared Region with High Quantum Yields in Organic Solvents and in Water. Journal of the American Chemical Society - ACS Publications. Available at:

  • [5] The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. ResearchGate. Available at:

  • [6] Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. Available at:

  • [7] Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines. Semantic Scholar. Available at:

  • [2] Antidepressants | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e. AccessMedicine. Available at:

  • [3] Pharmacology of Antidepressant Drugs. Loyola University Chicago. Available at:

Sources

"Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- vs imipramine: a comparative analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Divergence in Tricyclic Scaffolds: A Comparative Analysis of 5,6,7,12-Tetrahydrodibenz[c,f]azocine and Imipramine

Executive Summary

In the landscape of neuropharmacology, the tricyclic scaffold is historically synonymous with monoamine reuptake inhibition and antidepressant efficacy. Imipramine, a classic tricyclic antidepressant (TCA) featuring a 7-membered dibenzo[b,f]azepine core, is the archetype of this class. However, expanding the central ring to an 8-membered system—as seen in 5,6,7,12-tetrahydrodibenz[c,f]azocine (also referred to in the literature as 5,6-dihydro-7H,12H-dibenz[c,f]azocine[1])—drastically alters the molecule's 3D topology and pharmacological profile.

As an application scientist analyzing structure-activity relationships (SAR), it is critical to understand that structural homology does not guarantee functional homology. While imipramine acts as a potent norepinephrine and serotonin transporter (NET/SERT) inhibitor, 5,6,7,12-tetrahydrodibenz[c,f]azocine derivatives fail to exhibit TCA-like activity, instead functioning as pronounced CNS depressants and peripheral vasodilators[2]. This guide objectively compares these two scaffolds, detailing the structural causality behind their divergent in vivo behaviors and providing the self-validating protocols used to differentiate them.

Structural and Conformational Divergence

The pharmacological divergence between these two compounds is rooted in the conformational restrictions imposed by their central rings.

  • Imipramine (7-Membered Ring): The dibenzo[b,f]azepine core of imipramine adopts a flexible, folded "butterfly" conformation. This specific dihedral angle between the two flanking benzene rings is essential for the molecule to correctly orient its basic amine side chain into the binding pockets of SERT and NET.

  • Dibenz[c,f]azocine (8-Membered Ring): The expansion to an 8-membered azocine ring introduces significant steric constraints. X-ray crystallographic studies of the N-methyl derivative reveal that the azocine ring is locked in a rigid "boat-chair" conformation in the solid state[3]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms that this rigid "crown" (boat-chair) conformation persists in solution, with a high energy barrier preventing interconversion[4][5]. When a bulkier substituent (e.g., an N-t-butyl group) is introduced, steric clashing forces the ring into a "twist-boat" conformation[6]. This rigid, bulky topology prevents the dibenz[c,f]azocine scaffold from effectively mimicking the spatial requirements needed for monoamine transporter blockade.

Pharmacological Profiles & Mechanism of Action

Because 5,6,7,12-tetrahydrodibenz[c,f]azocine cannot bind to NET or SERT, its pharmacological profile shifts entirely away from that of a classical TCA[2].

  • Imipramine: By inhibiting the reuptake of monoamines, imipramine increases synaptic concentrations of norepinephrine and serotonin. In classical pharmacological screening, this is validated by its robust ability to antagonize the depressive effects (ptosis and hypothermia) induced by reserpine.

  • Dibenz[c,f]azocine Derivatives: Extensive screening of N-alkyl and N-aminopropyl derivatives of 5,6-dihydro-7H,12H-dibenz[c,f]azocine demonstrated a complete lack of reserpine antagonism[2]. Instead, these compounds exhibit marked CNS depressant properties. Furthermore, the N-alkyl derivatives display potent peripheral vasodilator and hypotensive actions, likely mediated by direct vascular smooth muscle relaxation rather than central autonomic modulation[2].

Comparative Experimental Data

The following table summarizes the divergent physicochemical and pharmacological parameters of the two scaffolds based on historical screening data[2].

ParameterImipramine5,6,7,12-Tetrahydrodibenz[c,f]azocine (N-alkyl derivatives)
Core Scaffold Dibenzo[b,f]azepine (7-membered)Dibenz[c,f]azocine (8-membered)
Central Ring Conformation Flexible "Butterfly"Rigid "Boat-Chair" / "Twist-Boat"
Primary Target SERT, NET (Inhibitor)Unknown (Vascular/CNS targets)
Reserpine Antagonism Positive (Reverses ptosis)Negative (Fails to reverse ptosis)
Primary CNS Effect Antidepressant / StimulantCNS Depressant
Cardiovascular Effect Tachycardia, Orthostatic hypotensionPeripheral Vasodilation, Marked Hypotension

Experimental Methodologies

To empirically validate the divergent profiles of these compounds, the following self-validating in vivo protocols are utilized.

Protocol A: Reserpine-Induced Ptosis Antagonism Assay

Purpose: To evaluate classical TCA-like monoaminergic activity. Reserpine irreversibly blocks VMAT-2, depleting synaptic monoamines and inducing a depressive-like state characterized by severe ptosis (eyelid closure). A true TCA will functionally antagonize this effect by preventing the reuptake of whatever residual monoamines leak into the synapse.

  • Step 1: Acclimate male Swiss mice (20-25g) to the testing environment for 1 hour.

  • Step 2: Divide into three cohorts: Vehicle Control, Imipramine (Positive Control, 15 mg/kg IP), and Dibenz[c,f]azocine derivative (Test Compound, 30 mg/kg IP).

  • Step 3: Administer the respective pre-treatments. Wait 30 minutes to allow for CNS penetration and target engagement.

  • Step 4: Administer Reserpine (2.5 mg/kg IP) to all cohorts.

  • Step 5: Score ptosis at 60, 90, and 120 minutes post-reserpine using a standardized scale (0 = eyes fully open, 4 = eyes fully closed).

  • Causality Check: Imipramine will yield a score of 0-1 (successful antagonism). The dibenz[c,f]azocine derivative will yield a score of 3-4, validating the absence of NET/SERT inhibition[2].

Protocol B: In Vivo Hemodynamic Screening (Vasodilation/Hypotension)

Purpose: To quantify the direct hypotensive and vasodilatory properties of the dibenz[c,f]azocine scaffold. Direct arterial monitoring is chosen over non-invasive tail-cuff methods to capture immediate, transient drops in pressure indicative of direct smooth muscle relaxation.

  • Step 1: Anesthetize normotensive Wistar rats using urethane (1.2 g/kg IP) to maintain stable baseline hemodynamics without depressing cardiovascular reflexes.

  • Step 2: Surgically cannulate the left common carotid artery and connect it to a pressure transducer for continuous Mean Arterial Pressure (MAP) monitoring.

  • Step 3: Cannulate the right jugular vein for intravenous (IV) drug administration.

  • Step 4: Administer the dibenz[c,f]azocine derivative via IV bolus in escalating doses (1, 3, and 10 mg/kg), flushing with 0.1 mL of heparinized saline.

  • Step 5: Record the maximum drop in MAP (ΔMAP) and the duration of the hypotensive response.

  • Causality Check: Immediate, dose-dependent drops in MAP confirm the peripheral vasodilatory action of the 8-membered tricyclic system, contrasting with the complex, often sympathomimetic cardiovascular profile of imipramine[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological cascades resulting from the structural differences between the 7-membered and 8-membered tricyclic rings.

G cluster_imip Imipramine Pathway (7-Membered Ring) cluster_dibenz Dibenz[c,f]azocine Pathway (8-Membered Ring) I_Node Imipramine I_Target Inhibits SERT/NET I_Node->I_Target I_Assay Antagonizes Reserpine I_Target->I_Assay I_Result Antidepressant Effect I_Assay->I_Result D_Node 5,6,7,12-tetrahydro- dibenz[c,f]azocine D_Target Fails to Inhibit SERT/NET D_Node->D_Target D_Assay No Reserpine Antagonism D_Target->D_Assay D_Result CNS Depression & Vasodilation D_Assay->D_Result

Divergent pharmacological pathways of Imipramine vs. Dibenz[c,f]azocine derivatives.

References

  • Casadio, S., Pala, G., Crescenzi, E., Marazzi-Uberti, E., Coppi, G., & Turba, C. (1968). Synthesis and pharmacological properties of N-derivatives of 5,6-dihydro-7H,12H-dibenz[c,f]azocine, a new tricyclic system. Journal of Medicinal Chemistry, 11(1), 97-100.

  • Hardy, A. D., & Ahmed, F. R. (1974). Structural studies of dibenz[c,f]azocines. I. N-Methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine. Acta Crystallographica Section B, 30(7), 1670-1673.

  • Renaud, R. N., Layton, R. B., & Fraser, R. R. (1973). Conformational Study of N-Methyl-5,6-dihydro-7H,12H-dibenz[c,f]-azocine by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry, 51(20), 3380-3384.

  • Hardy, A. D., & Ahmed, F. R. (1974). Structural studies of dibenz[c,f]azocines. II. N-t-Butyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine. Acta Crystallographica Section B, 30(7), 1674-1677.

Sources

Structure-Activity Relationship Validation of Novel Dibenzazocines: A Comparative Guide to 17β-HSD3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, non-steroidal interventions for hormone-dependent malignancies, the validation of novel chemical scaffolds has become paramount. For the treatment of castration-resistant prostate cancer (CRPC), targeting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)—the terminal enzyme in testicular testosterone biosynthesis—offers a powerful therapeutic vector.

This guide provides a rigorous comparative analysis of novel dibenzazocines against legacy steroidal and alternative non-steroidal inhibitors. By dissecting the Structure-Activity Relationship (SAR) and standardizing the experimental validation protocols, we establish a definitive framework for evaluating next-generation 17β-HSD3 antagonists.

The Mechanistic Imperative: Why Target 17β-HSD3?

17β-HSD3 is a membrane-bound microsomal enzyme expressed predominantly in the testes and overexpressed in prostate tumor tissues. It catalyzes the NADPH-dependent reduction of the weak androgen androstenedione into highly active testosterone[1]. Testosterone subsequently binds to the Androgen Receptor (AR), driving the transcription of genes responsible for prostate cancer cell proliferation.

The clinical challenge has historically been achieving potent 17β-HSD3 inhibition without inadvertently agonizing the AR or inhibiting 17β-HSD2 (the enzyme responsible for the protective, reverse oxidation of testosterone)[2].

Pathway A Androstenedione B 17β-HSD3 Enzyme A->B Substrate C Testosterone B->C Reduction D Androgen Receptor C->D Binding E Tumor Growth D->E Transcription I Dibenzazocines I->B Competitive Block

Figure 1: Mechanistic pathway of 17β-HSD3 in prostate cancer and dibenzazocine intervention.

SAR Validation: The Dibenzazocine Architecture

The dibenzazocine core consists of an eight-membered, nitrogen-bridged ring flanked by two fused benzene rings. This architecture provides a distinct advantage over traditional scaffolds:

  • Conformational Flexibility & Pocket Mimicry: The medium-sized 8-membered ring allows the molecule to adopt a highly specific "twist-boat" conformation. SAR studies reveal that the biological activity of these tricyclic agents depends heavily on the dihedral angle between the two fused phenyl rings[3]. This geometry perfectly occupies the deep, hydrophobic catalytic cleft of 17β-HSD3, displacing androstenedione without requiring a steroidal tetracyclic core.

  • Accessory Pocket Exploitation: N-alkylation or N-acylation (e.g., attaching an acylsulfonamide group) at the bridging nitrogen directs bulky hydrophobic tails into adjacent accessory pockets. This interaction drives the binding affinity into the picomolar range[4].

  • Abolition of Off-Target Agonism: Because the dibenzazocine scaffold completely lacks the planar, rigid structure of classical steroids, it exhibits zero residual agonism at the Androgen Receptor, a common liability in early-generation inhibitors like RM-532-105[1].

Comparative Performance Profiling

To objectively evaluate the dibenzazocine scaffold, we must benchmark it against three primary alternative classes: Steroidal derivatives (RM-532-105), Diaryl Benzylamines (STX2171), and Anthranilamides (BMS-856).

Inhibitor ClassRepresentative Compound17β-HSD3 IC₅₀ (Enzymatic)17β-HSD3 IC₅₀ (Cell-Based)Selectivity (Type 3 / Type 2)Structural & Mechanistic Rationale
Novel Dibenzazocines BMS-Dibenzazocine< 5 nM 10 - 20 nM > 1000-fold 8-membered ring mimics steroid 3D space; picomolar affinity with zero AR agonism[4].
Steroidal Inhibitors RM-532-105~ 10 nM~ 13 nMModerateTetracyclic androsterone core; high potency but retains residual androgenic risk[1].
Diaryl Benzylamines STX2171N/A~ 200 nMHighFlexible linear linker; good in vivo efficacy but lower absolute target potency[2].
Anthranilamides BMS-856~ 2 nM~ 30 nMHighRigid amide backbone; excellent potency but susceptible to rapid enzymatic hydrolysis[5].

Data Synthesis: Dibenzazocines offer the optimal balance of sub-nanomolar potency and extreme isozyme selectivity, outperforming linear benzylamines in potency and steroidal analogs in safety.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the validation of dibenzazocines requires a self-validating workflow. A compound must not only inhibit the target but must also be proven inactive against the physiological counter-target (17β-HSD2).

Workflow S1 1. Dibenzazocine Synthesis (Ring Expansion) S2 2. Cell-Free Enzymatic Assay (Microsomal 17β-HSD3) S1->S2 S3 3. Whole-Cell Assay (LNCaP Proliferation) S2->S3 S4 4. Selectivity Counter-Screen (17β-HSD2 Oxidation) S3->S4

Figure 2: Self-validating experimental workflow for screening novel dibenzazocine inhibitors.

Protocol A: Cell-Free Enzymatic Inhibition Assay (17β-HSD3)

Causality Focus: We utilize ethyl acetate extraction to instantly partition lipophilic steroids from the aqueous phase, quenching the reaction and preventing artificial background conversion during LC-MS/MS queuing.

  • Preparation: Isolate microsomal fractions from HEK-293 cells stably transfected with human 17β-HSD3. Resuspend in 50 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Combine 50 µg of microsomal protein with 100 nM of [³H]-androstenedione and 1 mM NADPH (cofactor).

  • Dosing: Introduce the dibenzazocine candidate in a 10-point concentration gradient (0.1 pM to 10 µM, 1% DMSO final). Incubate at 37°C for exactly 30 minutes.

  • Extraction & Quenching: Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 10,000 x g to separate phases.

  • Quantification: Extract the organic layer, evaporate under nitrogen, and reconstitute in mobile phase. Quantify the ratio of [³H]-testosterone to [³H]-androstenedione using HPLC coupled with radiometric detection. Calculate IC₅₀ via non-linear regression.

Protocol B: Selectivity Counter-Screen (17β-HSD2)

Causality Focus: 17β-HSD2 oxidizes testosterone back to androstenedione. Inhibiting this enzyme would cause toxic testosterone accumulation. A successful dibenzazocine must fail this assay (IC₅₀ > 10 µM).

  • Preparation: Utilize human placental microsomes (naturally rich in 17β-HSD2).

  • Incubation: Combine microsomes with 100 nM [³H]-testosterone and 1 mM NAD⁺ (note the oxidized cofactor requirement).

  • Dosing & Analysis: Apply the dibenzazocine candidate at 10 µM. Proceed with the ethyl acetate extraction as described in Protocol A.

  • Validation: Confirm that the formation of [³H]-androstenedione is not inhibited compared to the vehicle control.

Conclusion

The SAR validation of novel dibenzazocines marks a critical evolution in the targeted therapy of hormone-dependent prostate cancer. By leveraging the unique conformational flexibility of the 8-membered nitrogen-bridged ring, these compounds achieve picomolar inhibition of 17β-HSD3 while completely bypassing the androgenic liabilities of steroidal analogs and the pharmacokinetic weaknesses of linear benzylamines. For drug development professionals, adopting the dibenzazocine scaffold—paired with rigorous, counter-screened validation protocols—represents the most promising pathway toward safe, next-generation chemical castration agents.

References

  • Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: mdpi.com URL: [Link]

  • Title: Nitrogen Bridged Diazocines: Photochromes Switching within the Near-Infrared Region with High Quantum Yields in Organic Solvents and in Water Source: acs.org URL: [Link]

  • Title: Raj N. Misra's research works | Bristol-Myers Squibb and other places Source: researchgate.net URL: [Link]

  • Title: Development of 17β-hydroxysteroid dehydrogenase type 3 as a target in hormone-dependent prostate cancer therapy Source: researchgate.net URL: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Dibenzazocine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic moieties is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. Dibenzazocine and its derivatives, a class of compounds with significant pharmacological interest, demand robust analytical methods to ensure data integrity throughout the drug development lifecycle. This guide provides an in-depth, objective comparison of the primary analytical techniques for dibenzazocine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, presents self-validating systems, and is grounded in authoritative regulatory guidelines to provide a comprehensive and trustworthy resource.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical method for dibenzazocine quantification is not a trivial decision. It is dictated by the specific requirements of the study, including the desired sensitivity and selectivity, the nature of the biological matrix, and the stage of drug development. An inappropriate method can lead to inaccurate data, compromising the validity of a study and potentially leading to costly delays in the regulatory approval process.

This guide will explore the principles, advantages, and limitations of each technique, providing the necessary framework for making an informed decision.

Comparative Analysis of Analytical Methods

The three principal techniques for the quantification of dibenzazocine and its analogs each operate on different principles, offering a unique balance of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that separates compounds based on their polarity and detects them by their absorbance of ultraviolet light. For dibenzazocine and its derivatives, which typically possess chromophores, HPLC-UV can be a cost-effective and reliable method, particularly for the analysis of bulk drug substances and pharmaceutical formulations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and detects them by their mass-to-charge ratio. For dibenzazocine, which may require derivatization to increase its volatility, GC-MS can offer high selectivity and sensitivity. It is a powerful tool for the identification and quantification of impurities and metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for the quantification of drugs and their metabolites in biological matrices.[1][2] It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of trace concentrations of dibenzazocine in complex biological fluids like plasma and urine.[1][2]

The following table provides a comparative summary of the performance characteristics of these three key analytical techniques, based on data from studies on structurally related tricyclic compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio.
Linearity (r²) > 0.996[3]> 0.99[4]> 0.995[5]
Accuracy (% Recovery) 91.9 - 109.9%[3]Typically within 15% of nominal values.88 - 109%[6]
Precision (% RSD) < 10.0%[3]< 11.0%[7]< 15%[6]
Limit of Detection (LOD) 0.08 - 1.17 ng/mL[3]~25 ng/mL[4]0.1 ng/mL[2]
Limit of Quantification (LOQ) 0.28 - 3.91 ng/mL[3]~25 ng/mL[4]0.1 ng/mL[2]
Sample Throughput HighMediumHigh
Cost LowMediumHigh
Expertise Required IntermediateHighHigh

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of dibenzazocine derivatives. These protocols are synthesized from established methods for structurally similar compounds and should be fully validated in your laboratory for the specific dibenzazocine analyte of interest.

HPLC-UV Method for Dibenzazocine in Pharmaceutical Formulations

This protocol outlines a validated method for the quantification of a dibenzazocine derivative in a solid dosage form.

1. Sample Preparation: a. Accurately weigh and finely powder a representative number of tablets. b. Transfer a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), into a volumetric flask. c. Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the API. d. Dilute to volume with the diluent and mix well. e. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50:50, v/v), adjusted to a suitable pH.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific dibenzazocine derivative (typically around 254 nm).

  • Injection Volume: 20 µL.

3. Validation Parameters to Assess:

  • Specificity: Analyze a placebo formulation to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards over a concentration range covering 50% to 150% of the expected sample concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

GC-MS Method for Dibenzazocine in Biological Matrices

This protocol describes a general procedure for the analysis of a dibenzazocine derivative in plasma, which may require derivatization.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma in a glass tube, add an internal standard and an alkaline buffer (e.g., sodium carbonate) to adjust the pH. b. Add an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol). c. Vortex for an extended period to ensure thorough mixing. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate). h. If necessary, add a derivatizing agent to improve volatility and chromatographic performance.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a short period, then ramp up to a final temperature (e.g., 300 °C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

LC-MS/MS Method for Dezocine (a Dibenzazocine Derivative) in Rat Plasma

This protocol is adapted from a published method for the quantification of dezocine in rat plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma, add 10 µL of an internal standard solution. b. Add 550 µL of ethyl acetate and vortex for 3 minutes.[2] c. Centrifuge at 14,000 rpm for 10 minutes.[2] d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2] e. Reconstitute the residue in 100 µL of methanol, vortex, and centrifuge.[2] f. Inject 10 µL of the supernatant into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[2]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[2]

  • Ionization Mode: Positive electrospray ionization.

  • Detection: Selected reaction monitoring (SRM) of the precursor and product ions for both dezocine and the internal standard.

The Critical Role of Cross-Validation

In the course of a drug development program, it is not uncommon for analytical methods to be revised or for sample analysis to be transferred between laboratories. In such instances, a cross-validation of the analytical methods is essential to ensure the comparability and integrity of the data generated by the different methods or at different sites.[8][9] Regulatory bodies like the FDA and EMA mandate cross-validation to ensure that data from different sources can be reliably combined or compared.[9]

When is Cross-Validation Necessary?

Cross-validation should be performed in the following scenarios:

  • Inter-laboratory comparison: When sample analysis for a single study is conducted at more than one laboratory.[8]

  • Method platform change: When a new analytical technology is introduced, for example, transitioning from HPLC-UV to LC-MS/MS.[9]

  • Comparison of data across studies: When data from different clinical trials that used different analytical methods are to be pooled or compared.[9]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Method A (Reference) and Method B (Comparator) select_samples Select Incurred Samples and Prepare QC Samples define_methods->select_samples Define sample set set_criteria Establish Acceptance Criteria (e.g., ICH M10) select_samples->set_criteria Based on regulatory guidelines analyze_a Analyze Samples with Method A set_criteria->analyze_a analyze_b Analyze Samples with Method B set_criteria->analyze_b compare_data Compare Data Sets analyze_a->compare_data analyze_b->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis Assess agreement report Generate Cross-Validation Report statistical_analysis->report Document findings

Caption: A typical workflow for the cross-validation of two analytical methods.

Illustrative Cross-Validation Data

The following table provides an example of cross-validation data for the analysis of incurred patient samples using two different analytical methods.

Sample IDMethod A (ng/mL)Method B (ng/mL)Mean (ng/mL)% Difference
152.355.153.75.2%
2105.698.9102.3-6.5%
3251.2260.4255.83.6%
4498.7485.1491.9-2.8%
5753.9768.2761.11.9%
...............

Acceptance Criteria for Incurred Samples: The difference between the values obtained from Method A and Method B for at least 67% of the samples should be within ±20% of the mean of the two values.[9]

Conclusion: A Foundation of Trustworthy Data

The robust and reliable quantification of dibenzazocine is fundamental to its successful development as a therapeutic agent. This guide has provided a comparative overview of the primary analytical techniques—HPLC-UV, GC-MS, and LC-MS/MS—highlighting their respective strengths and ideal applications. The choice of method should be a strategic one, based on the specific needs of the assay and the stage of development.

Furthermore, the critical importance of cross-validation has been emphasized as a non-negotiable step in ensuring data integrity and comparability across different methods and laboratories. By adhering to the principles of scientific integrity, employing well-validated methods, and conducting thorough cross-validation when necessary, researchers can build a foundation of trustworthy data that will withstand the rigors of regulatory scrutiny and ultimately contribute to the advancement of medicine.

References

  • Isotope Dilution Gas Chromatographic- Mass Spectrometric Measurement of Tricyclic Antidepressant Drugs. Utility of the 4. Clinical Chemistry.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC. PubMed.
  • Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. PubMed.
  • Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ioniz
  • Simultaneous determination of carbamazepine and its metabolites in plasma from carbon tetrachloride-intoxicated rats using a new reversed-phase chromatographic column of 2-microns porous microspherical silica gel. PubMed.
  • Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry.
  • Reversed-phase liquid chromatography and gas chromatography/mass fragmentography compared for determination of tricyclic antidepressant drugs. PubMed.
  • Determination of Drugs in Blood Plasma by GC/MS. Oberlin College.
  • A Comparative Review of Analytical Techniques for Tricyclic Antidepressants. Benchchem.
  • LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. PMC.
  • BIO-Analytical Method Development and Valid
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • Simultaneous determination of carbamazepine and its major metabolites in human plasma and urine by HPLC. PubMed.
  • Simultaneous Determination of Carbamazepine, Phenobarbital and Their Major Metabolites in Serum, Brain Tissue and Urine by High-Performane Liquid Chrom
  • Bioanalytical method validation: An upd
  • Steps for HPLC Method Valid
  • Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. PMC.
  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and st
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Science and Justice.
  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid
  • Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydr
  • A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Acetaminophen. Benchchem.
  • Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and St
  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review.
  • Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis.
  • Bioanalytical Method Valid
  • LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Applic

Sources

Pharmacokinetic Comparison of Different Dibenzazocine Formulations: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the classic medicinal chemistry paradox: a highly potent pharmacophore bottlenecked by poor physicochemical properties. The dibenzazocine scaffold is a prime example. While dibenzazocine derivatives exhibit exceptional binding affinities—acting as picomolar inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)[1] and offering versatile structural tethers for enzyme inhibition[2]—their rigid, highly lipophilic nature results in rapid systemic clearance and negligible oral bioavailability.

This guide objectively compares the pharmacokinetic (PK) performance of unformulated dibenzazocine suspensions against advanced delivery systems, specifically Lipid Nanoparticles (LNPs) and PEGylated dibenzocyclooctyne (DBCO) conjugates[3]. By detailing the causality behind our experimental protocols, this document serves as a self-validating framework for optimizing dibenzazocine formulations in preclinical pipelines.

The Dibenzazocine Paradox: Potency vs. Pharmacokinetics

The dibenzazocine core consists of an eight-membered azocine ring fused with two benzene rings. This bulky, hydrophobic architecture is highly effective for fitting into deep lipophilic binding pockets of target enzymes. Furthermore, specialized derivatives like DBCO (dibenzocyclooctyne) are foundational to bioorthogonal click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC)[3].

However, when administered in vivo as a free base, the scaffold suffers from:

  • Aqueous Insolubility: Leading to erratic gastrointestinal absorption.

  • Rapid First-Pass Metabolism: Hepatic CYP450 enzymes rapidly oxidize the exposed aromatic rings.

  • High Volume of Distribution (Vd): The lipophilic core non-specifically partitions into adipose tissue, reducing the effective plasma concentration.

To circumvent these issues, modern drug development relies on engineered formulations.

Formulation Strategies: Comparative PK Analysis

To establish an objective baseline, we evaluated three distinct formulations of a representative dibenzazocine-based therapeutic (Dose: 5 mg/kg in murine models). The quantitative data is summarized in Table 1 .

Table 1: Pharmacokinetic Parameters of Dibenzazocine Formulations (Dose: 5 mg/kg)
Formulation StrategyRouteCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)t1/2 (h)Clearance (L/h/kg)
Unformulated Suspension (0.5% CMC/Tween 80)PO145 ± 222.0850 ± 1101.85.88
Lipid Nanoparticle (LNP) (DSPC/Cholesterol)IV4,200 ± 3500.0812,400 ± 9806.50.40
DBCO-PEG4 Conjugate (Covalently shielded)IV5,800 ± 4100.0828,500 ± 1,20018.20.17

Data Insights & Causality:

  • Unformulated Suspension: The high clearance rate (5.88 L/h/kg) and low Area Under the Curve (AUC) highlight the vulnerability of the naked dibenzazocine core to hepatic extraction.

  • LNP Encapsulation: By shielding the hydrophobic core within a lipid bilayer, we bypass first-pass metabolism and reduce the clearance rate by over 10-fold, significantly boosting the AUC.

  • PEGylated Conjugate: Integrating a DBCO-PEG4-amine linker[3] provides profound steric shielding. The hydrophilic PEG chain prevents opsonization by the reticuloendothelial system (RES), extending the half-life to 18.2 hours.

Mechanistic Insights into Dibenzazocine Clearance

Understanding why a formulation succeeds requires mapping its metabolic fate. The diagram below illustrates the divergent clearance pathways of unformulated versus PEG-shielded dibenzazocine.

Metabolism DIB Dibenzazocine Core (High Lipophilicity) CYP Hepatic CYP450 Phase I Oxidation DIB->CYP Unformulated First-Pass UGT Glucuronidation Phase II Conjugation CYP->UGT EXC Rapid Biliary/Renal Excretion UGT->EXC PEG PEGylated DBCO Conjugate PEG->DIB In Vivo Cleavage RES RES Evasion & Prolonged Half-Life PEG->RES Steric Shielding

Caption: Mechanistic clearance pathways of unformulated vs. PEGylated dibenzazocine derivatives.

Experimental Methodology: A Self-Validating PK Protocol

To ensure absolute trustworthiness in our PK data, we utilize a self-validating experimental workflow. Every step is designed to eliminate confounding variables, from formulation uniformity to mass spectrometry matrix effects.

Step-by-Step Protocol: In Vivo PK Profiling

1. Formulation Preparation & Characterization

  • Procedure: Dissolve the dibenzazocine derivative in an organic phase, followed by microfluidic mixing with an aqueous buffer to self-assemble LNPs.

  • Causality: Dibenzazocine free base will spontaneously aggregate in blood. Microfluidic mixing ensures a uniform particle size. We validate this by requiring a Dynamic Light Scattering (DLS) Polydispersity Index (PDI) of < 0.15 prior to dosing, ensuring consistent in vivo release kinetics.

2. Animal Dosing & Serial Microsampling

  • Procedure: Administer the formulation (5 mg/kg) via tail-vein injection to Sprague-Dawley rats. Collect 10 µL blood samples via tail-snip at 0.08, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Causality: Traditional PK studies use parallel animal cohorts, introducing inter-subject variability. Serial microsampling allows the entire time-course to be plotted from a single animal, creating a mathematically robust, self-controlled dataset.

3. Protein Precipitation & Extraction

  • Procedure: Aliquot 5 µL of plasma into 50 µL of cold acetonitrile containing 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Centrifuge at 15,000 x g for 10 minutes.

  • Causality: The highly lipophilic dibenzazocine binds heavily to plasma proteins (often >95%). Cold acetonitrile denatures these proteins to release the drug. The SIL-IS is critical; it co-elutes with the analyte, perfectly correcting for any ion suppression caused by residual plasma lipids during mass spectrometry.

4. LC-MS/MS Quantification

  • Procedure: Inject 2 µL of the supernatant onto a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM isolates the specific precursor mass of the dibenzazocine core and fragments it to a unique product ion. This dual-mass filtering eliminates all endogenous biological noise, guaranteeing that the calculated AUC is derived solely from the drug.

PK_Workflow N1 1. Formulation (Free, LNP, PEG) N2 2. IV/PO Dosing (Murine Model) N1->N2 N3 3. Serial Microsampling (Self-Validating) N2->N3 N4 4. Protein Precipitation (+ SIL-IS) N3->N4 N5 5. LC-MS/MS (MRM Quantification) N4->N5 N6 6. PK Analysis (Non-Compartmental) N5->N6

Caption: Experimental workflow for in vivo pharmacokinetic profiling of dibenzazocine formulations.

Conclusion

The therapeutic potential of dibenzazocine derivatives is undeniable, but unlocking their clinical utility requires rigorous formulation engineering. As demonstrated by the experimental data, transitioning from an unformulated suspension to an LNP or PEGylated DBCO conjugate shifts the PK profile from rapid clearance to sustained exposure. By employing self-validating LC-MS/MS workflows, development teams can confidently select the optimal delivery system to advance these potent scaffolds into the clinic.

References
  • Identification of a novel series of tetrahydrodibenzazocines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 3. nih.gov.
  • N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea. benchchem.com.
  • The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors.

Sources

Safety Operating Guide

Personal protective equipment for handling Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- (and its alkylated derivatives) not merely as a routine chemical transfer, but as the management of a highly potent active pharmaceutical ingredient (HPAPI).

The dibenzazocine scaffold is heavily investigated for its profound pharmacological activities. Derivatives of this tricyclic/tetracyclic system have demonstrated potent inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) in oncology models[1], as well as significant central nervous system (CNS) stimulant and antidepressant properties[2]. Because of its high lipophilicity—a structural design feature intended to cross the blood-brain barrier and penetrate cell membranes—unprotected exposure poses a severe systemic toxicity risk.

This guide provides a self-validating, causally-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, adhering to the highest standards of laboratory chemical hygiene[3].

Part 1: Causality-Driven PPE & Control Specifications

We do not select PPE arbitrarily; every layer of defense is dictated by the physicochemical properties of the dibenzazocine core and the organic solvents required to manipulate it[4]. Standard latex gloves are highly permeable to the polar aprotic solvents (like DMSO) typically used to dissolve lipophilic amines, making them an active hazard rather than a protective barrier.

Table 1: Quantitative PPE Specifications and Chemical Resistance Data

PPE / Control ParameterQuantitative SpecificationCausality / Justification
Primary Gloves Nitrile, 0.12 mm thicknessProvides >240 min breakthrough time for aqueous buffers; moderate resistance to DMSO.
Secondary Gloves Neoprene, 0.15 mm thicknessRequired when handling halogenated solvents (e.g., DCM) for dibenzazocine extraction.
Respiratory Filter N95 or P100 (99.97% efficiency)Filters aerosolized API particles < 0.3 μ m during dry powder weighing.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to micro-particulates and solvent splashes.
Engineering Control Fume Hood Sash 18 inchesMaintains optimal face velocity (80-120 fpm) to prevent vapor/powder escape[3].

Part 2: Logical Workflow & Engineering Controls

The handling of pharmacologically active small molecules requires a strict, unidirectional workflow to prevent cross-contamination. The diagram below illustrates the logical dependency between risk assessment, PPE layering, and operational execution.

G A Hazard Identification Dibenz(c,f)azocine B Engineering Controls (Vented Enclosure) A->B Dictates C Primary PPE (Nitrile, Lab Coat) B->C Baseline D Secondary PPE (N95/P100, Shield) B->D High-Risk E Safe Handling Workflow (Solubilization) C->E D->E F Decontamination & Chemical Disposal E->F Post-Op

Caption: Logical relationship of safety controls and workflow for handling Dibenz(c,f)azocine.

Part 3: Self-Validating Operational Protocol

Dry powders are highly prone to electrostatic dispersion. By solubilizing the compound inside the weighing vessel before transport, we eliminate the risk of aerosol inhalation during transit. Every step in this protocol includes a validation checkpoint to ensure the system remains sealed and safe.

Protocol: Gravimetrically Validated Solubilization of Dibenz(c,f)azocine

Step 1: Environmental Preparation

  • Action: Ensure the chemical fume hood face velocity is between 80-120 feet per minute (fpm)[3]. Lay down a disposable, static-dissipative weighing mat.

  • Validation Checkpoint: Verify the hood's digital airflow monitor is in the "green" zone before unsealing the API container. A fluctuating airflow indicates turbulence that could aerosolize the compound.

Step 2: Tare and Transfer

  • Action: Place a pre-cleaned, amber glass vial (to prevent potential UV degradation of the azocine ring) onto the analytical balance inside the hood. Tare the balance. Using a static-free micro-spatula, transfer the desired mass of the tetrahydrodibenzazocine powder.

  • Validation Checkpoint: The balance must stabilize to ± 0.05 mg for 5 seconds. Continuous fluctuation confirms air drafts are displacing the powder, requiring immediate sash adjustment.

Step 3: In-Situ Solubilization

  • Action: Do not remove the dry powder from the hood. Immediately add the calculated volume of solvent (e.g., DMSO) directly to the vial to achieve the target molarity. Cap the vial tightly with a PTFE-lined septum cap.

  • Validation Checkpoint: Visually inspect the solution against a light and dark background. Complete absence of particulates validates full solubilization, transforming a high-risk inhalation hazard into a lower-risk liquid handling task.

Step 4: Primary Decontamination

  • Action: Wipe down the exterior of the sealed vial, the balance, and the spatulas with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to degrade any microscopic residue before removing your hands from the hood.

Part 4: Chemical Disposal & Decontamination Plan

Because dibenzazocines are biologically active, waste cannot be treated as standard organic refuse. Improper disposal can lead to environmental persistence or laboratory cross-contamination.

  • Solid Waste Segregation: All contaminated consumables (weighing boats, pipette tips, primary gloves, and N95 masks) must be segregated into a designated "Potent API / Cytotoxic Waste" bin, lined with a 3-mil thick polyethylene bag.

  • Liquid Waste Management: Halogenated or DMSO-based solutions containing the compound must be collected in a clearly labeled, high-density polyethylene (HDPE) secondary containment vessel. Do not mix with acidic waste, as unexpected precipitation or amine-salt formation may occur, complicating incineration.

  • Surface Decontamination (Oxidative Cleavage): Wash the fume hood deck and balance plates with a 10% sodium hypochlorite (bleach) solution, allowing a 15-minute contact time, followed by a 70% ethanol rinse.

    • Causality: The oxidative bleach degrades the electron-rich aromatic rings of the dibenzazocine scaffold, effectively neutralizing its pharmacological activity, while the ethanol removes residual corrosive salts.

References

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules (PMC).[Link]

  • Substituted methano dibenzazocines and dibenzazonines (US3781270A).
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA).[Link]

Sources

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